Zilucoplan (PEG2)
Beschreibung
BenchChem offers high-quality Zilucoplan (PEG2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zilucoplan (PEG2) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C128H190N24O33 |
|---|---|
Molekulargewicht |
2593.0 g/mol |
IUPAC-Name |
2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[[4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C128H190N24O33/c1-9-10-11-12-13-14-15-16-17-18-19-20-27-44-102(158)138-92(126(182)183)53-56-100(156)133-64-67-185-69-68-184-66-59-101(157)131-60-31-29-41-91(125(180)181)142-121(176)108(82-37-25-22-26-38-82)149-118(173)98-43-34-65-152(98)124(179)96(72-81-47-51-85(155)52-48-81)146-113(168)89(54-57-104(160)161)140-117(172)95(73-83-76-136-110-86(83)39-32-62-134-110)144-115(170)94(71-80-45-49-84(154)50-46-80)145-122(177)109(128(5,6)7)150-119(174)99(75-106(164)165)151(8)123(178)97-74-103(159)132-61-30-28-40-87(137-78(4)153)114(169)148-107(77(2)3)120(175)141-90(55-58-105(162)163)112(167)139-88(42-33-63-135-127(129)130)111(166)143-93(116(171)147-97)70-79-35-23-21-24-36-79/h21,23-24,32,35-36,39,45-52,62,76-77,82,87-99,107-109,154-155H,9-20,22,25-31,33-34,37-38,40-44,53-61,63-75H2,1-8H3,(H,131,157)(H,132,159)(H,133,156)(H,134,136)(H,137,153)(H,138,158)(H,139,167)(H,140,172)(H,141,175)(H,142,176)(H,143,166)(H,144,170)(H,145,177)(H,146,168)(H,147,171)(H,148,169)(H,149,173)(H,150,174)(H,160,161)(H,162,163)(H,164,165)(H,180,181)(H,182,183)(H4,129,130,135) |
InChI-Schlüssel |
VCUCVVRJWKIPFX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Zilucoplan's Mechanism of Action on the C5 Complement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zilucoplan is a synthetic, 15-amino acid macrocyclic peptide that acts as a potent and specific inhibitor of the complement component C5.[1] Its mechanism of action is dual-pronged, not only preventing the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, but also interfering with the assembly of the Membrane Attack Complex (MAC) even if C5b is formed.[1][2] This comprehensive technical guide delineates the intricate molecular interactions of Zilucoplan with the C5 complement protein, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes. Zilucoplan is approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody positive.[3][4]
Introduction to the Complement Cascade and C5
The complement system is a crucial component of the innate immune system, acting as a cascade of proteolytic enzymes that, upon activation, opsonizes pathogens for phagocytosis, recruits inflammatory cells, and directly lyses target cells. The three main pathways of complement activation—classical, lectin, and alternative—all converge at the formation of C3 and C5 convertases. The C5 convertase cleaves C5 into the anaphylatoxin C5a and the larger fragment C5b.[5] C5a is a potent chemoattractant for inflammatory cells, while C5b initiates the terminal complement pathway by sequentially binding to C6, C7, C8, and multiple copies of C9 to form the C5b-9 complex, also known as the Membrane Attack Complex (MAC).[5] The MAC inserts into the cell membranes of target cells, creating pores that lead to cell lysis and death. In autoimmune diseases like gMG, the complement system is pathologically activated, leading to MAC deposition at the neuromuscular junction and subsequent muscle damage.[5][6]
Zilucoplan's Dual Mechanism of Action on C5
Zilucoplan exerts its therapeutic effect by potently inhibiting the terminal complement pathway through a dual mechanism of action that targets C5.[1][2]
2.1. Inhibition of C5 Cleavage:
Zilucoplan binds with high affinity to complement component C5, sterically hindering the access of C5 convertases.[1][6] This direct binding prevents the cleavage of C5 into C5a and C5b, thereby halting the generation of the pro-inflammatory mediator C5a and the initial component of the MAC, C5b.[1][6]
2.2. Interference with C5b6 Formation:
In the event that some C5b is formed, Zilucoplan can also bind to this nascent fragment.[1][2] This binding competitively inhibits the interaction of C5b with C6, a critical step for the formation of the stable C5b6 complex and the subsequent assembly of the MAC.[1][2] This secondary mechanism ensures a more complete blockade of the terminal complement pathway.
Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of Zilucoplan with C5 and its pharmacological effects.
Table 1: Binding Affinity and In Vitro Inhibition
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | |||
| Zilucoplan to human C5 | 3.2 nM | Surface Plasmon Resonance (SPR) | [7] |
| In Vitro Inhibition (IC50) | |||
| Classical Pathway Hemolysis | 3.2 nM | Antibody-sensitized sheep RBC lysis | [7] |
| C5a Generation | 474.5 pM | LPS-induced in human whole blood | |
| Plasmin-mediated Hemolysis | 450 nM | Plasmin-induced RBC lysis | [7] |
Table 2: Clinical Pharmacodynamics and Efficacy
| Parameter | Value | Study Population/Conditions | Reference |
| Complement Inhibition | |||
| End of Week 1 | >97% | gMG patients (0.3 mg/kg daily) | [1] |
| 12-week treatment period | Sustained >97% | gMG patients (0.3 mg/kg daily) | [1] |
| Clinical Efficacy (RAISE Trial) | |||
| MG-ADL Score Change from Baseline (12 weeks) | -4.39 (Zilucoplan) vs. -2.30 (Placebo) | AChR-Ab+ gMG patients | |
| QMG Score Change from Baseline (12 weeks) | -6.19 (Zilucoplan) vs. -3.25 (Placebo) | AChR-Ab+ gMG patients |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are reconstructed based on available information and standard laboratory practices.
4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) of Zilucoplan to human C5.
-
Instrumentation: ProteOn XPR36.[7]
-
Methodology:
-
Immobilization: Purified human C5 is immobilized on a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Serial dilutions of Zilucoplan in a suitable running buffer are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of Zilucoplan to the immobilized C5 are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
Regeneration: The sensor surface is regenerated between each analyte injection using a low pH buffer to remove bound Zilucoplan.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
References
- 1. manuals.plus [manuals.plus]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ibl-america.com [ibl-america.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
Zilucoplan's High-Affinity Binding to Complement C5: A Technical Guide
For Immediate Release
BRUSSELS, Belgium – December 11, 2025 – This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Zilucoplan, a macrocyclic peptide inhibitor of complement component C5. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.
Introduction to Zilucoplan and Complement C5
Zilucoplan is a synthetic, 15-amino acid macrocyclic peptide developed to inhibit the terminal complement cascade, a critical component of the innate immune system. Dysregulation of this pathway is implicated in the pathophysiology of several autoimmune and inflammatory diseases. The primary target of Zilucoplan is complement component C5, a central protein in the cascade. By binding to C5, Zilucoplan prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. This inhibition of MAC formation is a key therapeutic strategy for mitigating complement-mediated tissue damage.[1][2]
Quantitative Binding Affinity and Inhibition Data
The interaction between Zilucoplan and human complement C5 has been characterized by high affinity and potent inhibitory activity. The following tables summarize the key quantitative parameters from various in vitro studies.
Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data for Zilucoplan Binding to Human C5
| Parameter | Value | Unit |
| Association Rate Constant (ka) | 6.3 x 105 | M-1s-1 |
| Dissociation Rate Constant (kd) | 2.1 x 10-4 | s-1 |
| Equilibrium Dissociation Constant (KD) | 0.43 | nM |
| Data represents the average of four independent measurements at 25°C.[1] |
Table 2: In Vitro Inhibition of Complement Activity by Zilucoplan
| Assay | IC50 Value | Unit |
| Complement CP-mediated Hemolysis | 3.2 | nM |
| C5a Production Inhibition | 1.6 | nM |
| sC5b-9 (MAC) Production Inhibition | 1.7 | nM |
| Plasmin-mediated Red Blood Cell Lysis | 450 | nM |
| CP: Classical Pathway. IC50 values represent the concentration of Zilucoplan required to inhibit 50% of the measured activity. |
Mechanism of Action: A Dual Inhibition Strategy
Zilucoplan employs a dual mechanism to effectively shut down the terminal complement pathway.[1] Firstly, it binds to C5, sterically hindering the access of C5 convertases and thereby preventing the cleavage of C5 into C5a and C5b. Secondly, should any C5b be formed through non-canonical pathways (e.g., by proteases like plasmin), Zilucoplan can also bind to nascent C5b and competitively inhibit the binding of C6, a critical step for the assembly of the C5b-9 membrane attack complex.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding kinetics of Zilucoplan to human C5 were determined using a Bio-Rad ProteOn XPR-36 instrument.[1]
Methodology:
-
Immobilization: Human C5 was immobilized on the sensor chip surface via amine coupling.
-
Analyte Injection: Zilucoplan was injected simultaneously over the C5-functionalized surface at various concentrations.
-
Temperature: The experiment was conducted at 25°C.
-
Data Analysis: The resulting sensorgrams were fitted using a 1:1 kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hemolysis Inhibition Assay (Classical Pathway)
The inhibitory effect of Zilucoplan on the classical complement pathway was assessed through a hemolysis assay.[1]
Methodology:
-
Preparation: Antibody-sensitized sheep erythrocytes (EA) were used as the target for complement-mediated lysis.
-
Incubation: Serial dilutions of Zilucoplan were mixed with 1% normal human serum (NHS) as the complement source, EA, and GVB++ buffer in a 96-well plate.
-
Reaction: The plate was incubated at 37°C to allow for complement activation and subsequent hemolysis.
-
Measurement: The plate was centrifuged to pellet intact erythrocytes. The supernatant, containing hemoglobin released from lysed cells, was transferred to a new plate.
-
Quantification: The optical density (OD) of the supernatant was measured at 412 nm using a microplate reader to quantify the extent of hemolysis.
-
Analysis: The IC50 value was calculated from the dose-response curve.
Structural Relationship and Binding Site
Zilucoplan's macrocyclic structure confers high specificity and affinity for C5. While the precise crystal structure of the Zilucoplan-C5 complex is not publicly available, binding site mapping studies suggest that Zilucoplan interacts with the C5b domain of C5. This is distinct from the binding site of the monoclonal antibody eculizumab, which includes the R885 residue. This difference in binding epitopes explains why Zilucoplan is effective against C5 variants with mutations at the R885 position that are resistant to eculizumab.[1]
Conclusion
The data presented in this technical guide underscore the potent and specific binding of Zilucoplan to complement C5. Its high affinity, characterized by a sub-nanomolar KD value, translates into effective inhibition of the terminal complement pathway at low nanomolar concentrations. The dual mechanism of action, targeting both C5 cleavage and C5b-6 complex formation, ensures a comprehensive blockade of complement-mediated damage. These findings provide a strong rationale for the therapeutic potential of Zilucoplan in diseases driven by aberrant complement activation.
References
Structural Biology of Zilucoplan-C5 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan is a macrocyclic peptide inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade.[1][2] Its dysregulation is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][3] Zilucoplan exerts its therapeutic effect by binding to C5 and preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment C5b.[2][4] This technical guide provides an in-depth overview of the structural and molecular basis of the Zilucoplan-C5 interaction, including quantitative binding data and detailed experimental protocols.
Mechanism of Action: A Dual Inhibition Strategy
Zilucoplan employs a dual mechanism to inhibit the terminal complement pathway.[1][4] Firstly, it binds with high affinity to C5, sterically hindering the access of C5 convertases and thereby preventing the cleavage of C5 into C5a and C5b.[1][2] Secondly, should any C5b be formed, Zilucoplan can also bind to it and interfere with the subsequent binding of C6, a critical step in the assembly of the C5b-9 membrane attack complex (MAC).[1] This dual action ensures a comprehensive blockade of the terminal complement cascade.
Complement Cascade and Zilucoplan's Point of Intervention
Structural Insights into the Zilucoplan-C5 Interaction
As of late 2025, a high-resolution crystal or cryo-electron microscopy structure of the Zilucoplan-C5 complex has not been publicly released. However, biochemical and modeling data provide significant insights into the binding interface. Graphical representations based on unpublished data suggest that a peptide analog of Zilucoplan binds to the thioester-like domain (TED) of C5.[3] This binding site is distinct from that of the monoclonal antibody eculizumab.[3]
Quantitative Analysis of Zilucoplan-C5 Binding
The interaction between Zilucoplan and C5 has been quantitatively characterized using various biophysical and cell-based assays.
Table 1: Binding Kinetics and Affinity of Zilucoplan to Human C5
| Parameter | Value | Method | Source |
| Association Rate (ka) | 6.3 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (kd) | 2.6 x 10^-4 s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Constant (KD) | 0.41 nM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Functional Inhibition of Complement Activity by Zilucoplan
| Assay | IC50 Value | Source |
| C5a Production Inhibition | 1.6 nM | [1] |
| sC5b-9 Production Inhibition | 1.7 nM | [1] |
| Classical Pathway Hemolysis Inhibition | 1.4 nM | [1] |
| ABO Incompatibility Hemolysis Inhibition | 284 nM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR)
The binding kinetics of Zilucoplan to human C5 were determined using a Bio-Rad ProteOn XPR-36 instrument.[1]
-
Immobilization: Human C5 was immobilized on a GLC sensor chip via amine coupling.
-
Analyte: Zilucoplan was prepared in a series of concentrations and injected over the sensor surface.
-
Buffer: The running buffer was PBS with 0.005% Tween 20.
-
Data Analysis: The sensorgrams were fit to a 1:1 kinetic binding model to determine the association (ka) and dissociation (kd) rates. The equilibrium dissociation constant (KD) was calculated as kd/ka.
Hemolysis Assays
The inhibitory activity of Zilucoplan on the classical complement pathway was assessed using a sheep red blood cell (RBC) hemolysis assay.[1]
-
Sensitization: Sheep RBCs were sensitized with a sub-agglutinating concentration of anti-sheep RBC antibody.
-
Complement Source: Normal human serum (NHS) was used as the source of complement.
-
Inhibition: Sensitized RBCs were incubated with NHS pre-mixed with varying concentrations of Zilucoplan.
-
Measurement: Hemolysis was quantified by measuring the absorbance of the supernatant at 412 nm.
-
Data Analysis: The IC50 value, representing the concentration of Zilucoplan required to inhibit 50% of hemolysis, was calculated from the dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for C5a and sC5b-9
The inhibition of C5a and soluble C5b-9 (sC5b-9) production was measured by ELISA.[1]
-
Sample Collection: Supernatants from the hemolysis assay were collected.
-
Detection: Commercially available ELISA kits were used to quantify the levels of C5a and sC5b-9 according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were determined from the dose-response curves of C5a and sC5b-9 concentrations versus Zilucoplan concentration.
Experimental Workflow for Characterizing Zilucoplan-C5 Interaction
Conclusion
Zilucoplan is a potent inhibitor of complement C5, acting through a dual mechanism to prevent both the cleavage of C5 and the subsequent formation of the membrane attack complex. Its high-affinity binding and effective functional inhibition have been demonstrated through a variety of in vitro assays. While a high-resolution structure of the Zilucoplan-C5 complex remains to be elucidated, the existing data provide a strong foundation for understanding its mechanism of action and for the development of next-generation complement inhibitors.
References
- 1. Frontiers | Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 2. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
In Vitro Characterization of Zilucoplan's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Zilucoplan, a macrocyclic peptide inhibitor of complement component C5. Zilucoplan employs a dual mechanism of action to potently inhibit the terminal complement pathway, a key component of the innate immune system implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][2] This document details the experimental methodologies used to elucidate its inhibitory activity and presents key quantitative data in a structured format for ease of comparison.
Dual Mechanism of Action
Zilucoplan's inhibitory activity stems from a dual mechanism that ensures comprehensive blockade of the terminal complement cascade.[3][4] Firstly, it binds with high affinity to complement C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment, C5b.[1][3] Secondly, should any C5b be formed, Zilucoplan can also bind to it, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 complex, or MAC.[4][5] This dual action effectively halts the downstream inflammatory and lytic effects of complement activation.
Quantitative Inhibitory Activity
The potency of Zilucoplan's inhibitory action has been quantified through various in vitro assays. The following tables summarize the key findings, including its high-affinity binding to C5 and its dose-dependent inhibition of complement-mediated hemolysis and the generation of C5a and the soluble MAC (sC5b-9).
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | |||
| Human C5 | 0.2 nM | Surface Plasmon Resonance (SPR) | [1] |
| Classical Pathway Inhibition | |||
| Hemolysis (IC50) | 3.2 nM | Hemolytic Assay (Sheep Erythrocytes) | [1] |
| C5a Generation (IC50) | 1.6 nM | ELISA | [1] |
| sC5b-9 Generation (IC50) | 1.7 nM | ELISA | [1] |
| Plasmin-Induced Hemolysis Inhibition | |||
| Hemolysis (IC50) | 450 nM | Hemolytic Assay | [1] |
Table 1: Summary of Zilucoplan's In Vitro Inhibitory Activity.
Zilucoplan has also demonstrated potent inhibition across all three complement pathways (Classical, Alternative, and Lectin) in Wieslab assays.[1] Furthermore, it effectively inhibits the activity of clinically relevant C5 variants that are resistant to the monoclonal antibody inhibitor, eculizumab.[1][3][4]
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the complement cascade, Zilucoplan's points of inhibition, and its dual mechanism of action.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize Zilucoplan's inhibitory activity are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol details the determination of the binding kinetics and affinity of Zilucoplan to human complement C5 using SPR.
Materials:
-
ProteOn XPR36 SPR instrument
-
Amine coupling kit
-
Purified human complement C5
-
Zilucoplan
-
Running buffer (e.g., HBS-EP+)
Method:
-
Immobilize purified human C5 onto the surface of a sensor chip via amine coupling according to the manufacturer's instructions.
-
Prepare a series of Zilucoplan dilutions in running buffer.
-
Inject the Zilucoplan dilutions over the C5-immobilized surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams showing the association and dissociation phases.
-
Analyze the data using the instrument's software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
Classical Pathway Hemolytic Assay
This assay measures the ability of Zilucoplan to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep erythrocytes.
Materials:
-
Antibody-sensitized sheep erythrocytes (EA)
-
Normal Human Serum (NHS) as a source of complement
-
Zilucoplan
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
96-well plates
-
Spectrophotometer
Method:
-
Prepare serial dilutions of Zilucoplan in GVB++.
-
In a 96-well plate, mix the Zilucoplan dilutions with 1% NHS and the antibody-sensitized sheep erythrocytes.[1]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Centrifuge the plate to pellet the remaining intact erythrocytes.
-
Transfer the supernatants to a new 96-well plate.
-
Measure the optical density (OD) of the supernatant at 412 nm to quantify the amount of hemoglobin released from lysed erythrocytes.[1]
-
Calculate the percentage of hemolysis inhibition for each Zilucoplan concentration and determine the IC50 value.
C5a and sC5b-9 ELISA
This protocol describes the quantification of C5a and soluble C5b-9 (sC5b-9) in the supernatants from the hemolytic assay to confirm inhibition of C5 cleavage and MAC formation.
Materials:
-
Supernatants from the hemolytic assay
-
Commercial C5a and sC5b-9 ELISA kits (e.g., MicroVue from Quidel Corporation)
-
ELISA plate reader
Method:
-
Use the supernatants collected from the classical pathway hemolytic assay.
-
Follow the manufacturer's protocol for the respective C5a and sC5b-9 ELISA kits.
-
Typically, this involves adding the supernatants (appropriately diluted, e.g., 1:5 for C5a and 1:2 for sC5b-9) to antibody-coated microtiter plates.[1]
-
Incubate, wash, and add detection antibodies and substrate as per the kit instructions.
-
Measure the absorbance using an ELISA plate reader at the recommended wavelength.
-
Calculate the concentration of C5a and sC5b-9 based on a standard curve.
-
Determine the percentage of inhibition of C5a and sC5b-9 generation for each Zilucoplan concentration and calculate the respective IC50 values.
Conclusion
The in vitro characterization of Zilucoplan demonstrates its potent and specific inhibition of the terminal complement pathway through a dual mechanism of action. The high-affinity binding to C5 and subsequent blockade of C5 cleavage and MAC formation, as quantified by various robust in vitro assays, underscore its therapeutic potential for complement-mediated diseases. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of complement biology and drug development.
References
- 1. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - DataSheet_1_Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 3. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Zilucoplan: A Technical Guide to the Discovery and Development of a Novel Peptide Therapeutic
Audience: Researchers, scientists, and drug development professionals.
Abstract
Zilucoplan (B10815266) (Zilbrysq®) is a first-in-class, self-administered, subcutaneous, synthetic macrocyclic peptide inhibitor of complement component 5 (C5).[1][2][3] It is approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, preclinical development, and clinical evaluation of Zilucoplan. It is intended to serve as a resource for professionals in the fields of peptide therapeutics, immunology, and drug development.
Introduction: Targeting the Complement Cascade in Myasthenia Gravis
Generalized myasthenia gravis (gMG) is a chronic autoimmune disorder characterized by debilitating muscle weakness. The pathology in a majority of patients is driven by autoantibodies against the acetylcholine (B1216132) receptor (AChR) at the neuromuscular junction. A critical driver of this pathology is the aberrant activation of the complement system, a key component of the innate immune system.[5][6] Binding of anti-AChR antibodies to the neuromuscular junction triggers the classical complement pathway, leading to the cleavage of C5 into the potent anaphylatoxin C5a and the C5b fragment.[7][8] C5b initiates the assembly of the terminal complement complex, C5b-9, also known as the Membrane Attack Complex (MAC), which causes direct damage to the postsynaptic membrane, leading to the clinical manifestations of gMG.[4][7][9]
Zilucoplan was developed to specifically target and inhibit C5, thereby preventing the formation of C5a and the MAC and mitigating complement-mediated neuromuscular damage.[1][5] As a small peptide, it offers a distinct pharmacological profile compared to monoclonal antibody-based C5 inhibitors.[3][4]
Discovery and Optimization
Zilucoplan was originated by Ra Pharmaceuticals (now a subsidiary of UCB) through its proprietary ExtremeDiversity™ mRNA display platform.[3][4][5][10] This technology enables the creation and screening of vast libraries of synthetic macrocyclic peptides, combining the diversity and specificity of antibodies with the favorable pharmacological properties of small molecules.[5][10] The platform was leveraged to identify a peptide scaffold with high binding affinity and specificity for human complement C5. Subsequent optimization focused on enhancing potency, stability, and subcutaneous bioavailability, leading to the identification of Zilucoplan (formerly RA101495).[1][2]
The structure of Zilucoplan is a 3.5 kDa synthetic macrocyclic peptide composed of 15 amino acids, including several unnatural residues to confer structural rigidity and improve pharmacological properties.[1][2] A polyethylene (B3416737) glycol 24 (PEG24) moiety is attached to improve its pharmacokinetic profile.[2]
Mechanism of Action
Zilucoplan exerts its therapeutic effect through a dual mechanism of action that potently inhibits the terminal complement pathway.[1][2][11][12]
-
Inhibition of C5 Cleavage: Zilucoplan binds with high affinity to complement protein C5, sterically hindering its cleavage into C5a and C5b by C5 convertases.[2][9][12][13] This is the primary mechanism that prevents the generation of the pro-inflammatory C5a and halts the initiation of MAC assembly.[13]
-
Inhibition of MAC Assembly: Should any C5b be formed, Zilucoplan also binds to the C5b fragment, which competitively inhibits the subsequent binding of C6.[1][2][13] This secondary action provides a further layer of blockade against the formation of the C5b-9 MAC.
This targeted inhibition of C5 preserves the upstream functions of the complement system, such as C3b-mediated opsonization, which are important for host defense.[13] An important feature of Zilucoplan is its ability to effectively inhibit C5 variants (e.g., R885H/C) that have been shown to confer resistance to the monoclonal antibody inhibitor eculizumab.[11][12]
Caption: Dual mechanism of action of Zilucoplan on the C5 complement pathway.
Chemical Synthesis
While detailed proprietary synthesis methods are not fully public, the general approach to Zilucoplan synthesis has been described.[1][2] It involves a multi-step process rooted in Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1][9]
-
Linear Peptide Assembly: The synthesis begins with the sequential coupling of the 15 amino acid residues, including the non-natural ones, onto a solid support such as Wang resin.[1][9] Standard coupling protocols using agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) are employed.[1]
-
On-Resin Cyclization: A key step is the formation of the macrocyclic structure. This is achieved by creating a lactam bridge between the side chains of a lysine (B10760008) residue at position 1 and an aspartic acid residue at position 6 while the peptide is still attached to the resin.[1]
-
Cleavage, Deprotection, and Modification: The cyclic peptide is then cleaved from the resin and fully deprotected. The final step involves the covalent attachment of the palmitic acid-γ-glutamic acid-PEG24 moiety to the side chain of the lysine residue at position 15.[1][2]
Preclinical and In Vitro Development
A series of in vitro and preclinical studies were conducted to characterize the pharmacological properties of Zilucoplan.
Quantitative In Vitro Data
The potency and binding characteristics of Zilucoplan were established using various assays.
| Parameter | Assay Type | Result | Reference |
| Binding Affinity (to C5) | Surface Plasmon Resonance (SPR) | High Affinity | [11][12] |
| IC₅₀ (C5a Inhibition) | LPS-induced C5a generation in human whole blood | 474.5 pM | [1] |
| IC₅₀ (Hemolysis Inhibition) | Classical Pathway (sRBC Lysis Assay) | 3.2 nM | [11] |
| Placental Transfer | Ex vivo human placental perfusion model | 0.5% (Low) | [14] |
Experimental Protocols
Surface Plasmon Resonance (SPR): To measure binding kinetics, purified human C5 was immobilized on a sensor chip surface via amine coupling.[11] Zilucoplan at various concentrations was then flowed over the surface. The association and dissociation rates were measured to determine the binding affinity.[11] This method was also used to demonstrate that Zilucoplan competitively inhibits the binding of C5 to surface-immobilized C3b.[11]
Complement-Mediated Hemolysis Assay: The functional inhibition of the classical complement pathway was assessed using an antibody-sensitized sheep red blood cell (sRBC) lysis assay.[11][13] sRBCs were incubated with 1% normal human serum (NHS) as a source of complement in the presence of serial dilutions of Zilucoplan.[11] The degree of hemolysis was quantified by measuring hemoglobin release, allowing for the determination of the IC₅₀ value.[11] Functional activity across all three complement pathways (classical, alternative, lectin) was also confirmed using the Wieslab® ELISA-based assay.[11]
LPS-Induced C5a Generation Assay: To measure C5 inhibition in a more physiological matrix, whole human blood was stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of Zilucoplan.[1] After incubation, plasma was collected, and the levels of generated C5a were quantified using a commercial ELISA kit.[1]
Preclinical In Vivo Toxicology
Because Zilucoplan shows high specificity for human and non-human primate C5 with little to no effect on rodent C5, pivotal toxicology studies were conducted in cynomolgus monkeys.[1][14] These studies included assessments of male fertility and enhanced pre- and postnatal development (ePPND).[14] The results demonstrated no adverse effects of Zilucoplan on male fertility or on maternal or embryo-fetal outcomes.[14]
Caption: High-level workflow for the development of Zilucoplan.
Clinical Development
The clinical development program for Zilucoplan was designed to evaluate its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in the target population.
Pharmacokinetics and Pharmacodynamics
Zilucoplan is administered as a once-daily subcutaneous injection.[2] Its pharmacokinetic and pharmacodynamic properties are summarized below.
| Parameter | Description | Value | Reference |
| Tₘₐₓ (Time to Peak) | Time to reach maximum plasma concentration. | 3 - 6 hours | |
| Protein Binding | Percentage bound to plasma proteins. | >99% | |
| Volume of Distribution | Apparent central volume of distribution (Vc/F). | ~3.51 L | |
| Metabolism | Primarily catabolic pathways; minor CYP4F2 role. | N/A | |
| Terminal Half-Life | Mean plasma terminal half-life. | ~172 hours (7-8 days) | |
| PD Effect | Complement inhibition (sRBC lysis) at 0.3 mg/kg. | >97% inhibition by Week 1 | [13] |
Phase 3 RAISE Trial
The pivotal study for Zilucoplan was the RAISE trial (NCT04115293), a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[11]
Experimental Protocol: RAISE Trial Design
-
Population: Adult patients with anti-AChR antibody-positive generalized myasthenia gravis.[11]
-
Intervention: Patients were randomized 1:1 to receive either subcutaneous Zilucoplan (0.3 mg/kg) or a matched placebo, self-administered once daily for 12 weeks.[6][11]
-
Primary Endpoint: The primary efficacy outcome was the change from baseline to Week 12 in the Myasthenia Gravis Activities of Daily Living (MG-ADL) total score, a patient-reported outcome measure.[6][11]
-
Key Secondary Endpoints: Included the change from baseline to Week 12 in the Quantitative Myasthenia Gravis (QMG) score, the Myasthenia Gravis Composite (MGC) score, and the MG-Quality of Life 15-item revised (MG-QoL15r) score.[6][14]
-
Safety Assessment: Safety was monitored through the incidence of treatment-emergent adverse events (TEAEs).[11]
Caption: Logical diagram of the Phase 3 RAISE clinical trial design.
Clinical Efficacy and Safety Results
The RAISE trial successfully met its primary and all key secondary endpoints, demonstrating statistically significant and clinically meaningful improvements for patients treated with Zilucoplan compared to placebo.[6][11][14]
| Endpoint (Change from Baseline at Week 12) | Zilucoplan (0.3 mg/kg) | Placebo | LS Mean Difference (95% CI) | p-value | Reference |
| MG-ADL Score (Primary) | -4.39 | -2.30 | -2.09 (-3.24 to -0.95) | 0.0004 | [11] |
| QMG Score | -6.19 | -3.25 | -2.94 | <0.001 | |
| MGC Score | - | - | Statistically Significant | Met | [6][14] |
| MG-QoL15r Score | - | - | Statistically Significant | Met | [6][14] |
Zilucoplan was well-tolerated, with a safety profile consistent with previous studies.[11][14] The incidence of TEAEs was similar between the Zilucoplan (77%) and placebo (70%) groups.[11] The most common TEAEs (≥10%) reported for Zilucoplan were injection site reactions, upper respiratory tract infections, and diarrhea.
Conclusion and Future Directions
The development of Zilucoplan represents a significant advancement in the treatment of generalized myasthenia gravis and a milestone for peptide-based therapeutics. Its discovery through an advanced mRNA display platform, targeted dual mechanism of action, and convenient self-administration profile provide a valuable new option for patients. The robust data from the comprehensive preclinical and clinical development program have established its efficacy and safety, leading to its approval by major regulatory agencies.[2][4] Ongoing long-term extension studies will continue to provide valuable data on its sustained benefit and safety profile.[11] The success of Zilucoplan underscores the potential of macrocyclic peptides in addressing challenging disease targets.
References
- 1. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Zilucoplan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. researchgate.net [researchgate.net]
- 7. myastheniagravisnews.com [myastheniagravisnews.com]
- 8. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcutaneous zilucoplan: Evaluation of reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haematologica.org [haematologica.org]
- 13. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Zilucoplan in In Vitro Hemolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan is a synthetic macrocyclic peptide that acts as a potent inhibitor of complement component C5.[1][2] Its mechanism of action involves binding to C5 with high affinity and specificity, which in turn prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b.[2][3] Zilucoplan exhibits a dual mechanism, as it not only inhibits the cleavage of C5 by C5 convertase but also binds to preformed C5b, sterically hindering its interaction with C6 and subsequent assembly of the MAC.[4][5] This inhibitory action makes Zilucoplan a subject of significant interest for therapeutic applications in complement-mediated disorders.
These application notes provide a detailed protocol for assessing the in vitro efficacy of Zilucoplan in inhibiting complement-mediated hemolysis. The primary assay described is the antibody-sensitized sheep red blood cell (sRBC) lysis assay, a standard method for evaluating the classical complement pathway.[4][6]
Data Presentation
The following table summarizes the quantitative data on Zilucoplan's inhibitory activity in hemolysis assays, as reported in the literature.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 7 nM | Human | In vitro hemolysis assay | [7] |
| IC50 | 4 nM | Cynomolgus Monkey | In vitro hemolysis assay | [7] |
| Hemolysis Inhibition | 97% | Human | Ex vivo sRBC lysis assay (at 0.3 mg/kg dose in a Phase 2 study) | [4][8] |
| Hemolysis Inhibition | ~88% | Human | Ex vivo sRBC lysis assay (at 0.1 mg/kg dose in a Phase 2 study) | [4] |
| Hemolysis Inhibition | >95% | Human | Ex vivo sRBC lysis assay (at 0.2 mg/kg/day for 7 days in a multi-dose study) | [8] |
Signaling Pathway
The following diagram illustrates the classical complement pathway and the points of inhibition by Zilucoplan.
Caption: Zilucoplan inhibits the complement cascade by preventing C5 cleavage and C5b-C6 interaction.
Experimental Protocols
In Vitro Hemolysis Assay Using Antibody-Sensitized Sheep Red Blood Cells (sRBCs)
This protocol is a standard method for assessing the classical complement pathway and is adapted for evaluating the inhibitory activity of Zilucoplan.[4][6]
Materials:
-
Zilucoplan
-
Sheep Red Blood Cells (sRBCs)
-
Anti-sheep red blood cell antibody (hemolysin)
-
Normal Human Serum (NHS) as a source of complement (ensure it is from a pool of at least 6 healthy donors and stored at -80°C)
-
Gelatin Veronal Buffer (GVB++) or equivalent buffer
-
96-well U-bottom microtiter plates
-
Spectrophotometer capable of reading absorbance at 412-415 nm or 540 nm
Procedure:
-
Preparation of Sensitized sRBCs (sRBC-Ab):
-
Wash sRBCs three times with GVB++ buffer by centrifugation (e.g., 500 x g for 5 minutes) and resuspension.
-
Adjust the sRBC concentration to a final working concentration (e.g., 1 x 10⁸ cells/mL).
-
Sensitize the sRBCs by incubating them with an optimal concentration of anti-sRBC antibody (hemolysin) for 15-30 minutes at 37°C with gentle mixing. The optimal antibody concentration should be predetermined by titration to achieve submaximal hemolysis in the presence of complement.
-
-
Assay Setup:
-
Prepare serial dilutions of Zilucoplan in GVB++ buffer in a 96-well plate. Include a vehicle control (buffer only).
-
Add a pre-determined dilution of NHS to each well containing the Zilucoplan dilutions and controls. A typical final concentration of NHS is 1-2%.[5] The optimal dilution should be determined to cause approximately 80-90% hemolysis in the absence of an inhibitor.
-
Pre-incubate the Zilucoplan/vehicle with NHS for 15-30 minutes at 37°C to allow for inhibitor binding to C5.
-
-
Hemolysis Reaction:
-
Add the prepared sRBC-Ab suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Include control wells for 0% hemolysis (sRBC-Ab in buffer only) and 100% hemolysis (sRBC-Ab lysed with water or a detergent).
-
-
Measurement of Hemolysis:
-
Stop the reaction by adding cold GVB-EDTA buffer and pellet the intact sRBCs by centrifugation (e.g., 800 x g for 5 minutes).
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin detection (e.g., 414 nm or 540 nm).[9]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each Zilucoplan concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% control) / (Absorbance of 100% control - Absorbance of 0% control)] x 100
-
Calculate the percentage of inhibition of hemolysis: % Inhibition = 100 - % Hemolysis
-
Plot the percentage of inhibition against the log of the Zilucoplan concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro hemolysis assay.
Caption: Workflow for assessing Zilucoplan's inhibition of complement-mediated hemolysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
- 3. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
Application Notes: Quantifying the Efficacy of Zilucoplan in Inhibiting Complement C5a Formation Using an Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantitatively measure the inhibitory effect of Zilucoplan on the generation of complement component C5a in human serum or plasma. Zilucoplan is a complement C5 inhibitor that binds to C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and C5b, the latter of which initiates the formation of the membrane attack complex (MAC).[1][2][3] This protocol is designed for researchers in academia and the pharmaceutical industry engaged in the development and evaluation of complement-targeting therapeutics.
Introduction
The complement system is a crucial component of the innate immune system.[3] Its activation, however, can lead to inflammation and tissue damage in various autoimmune and inflammatory diseases.[4][5] The cleavage of complement component C5 into C5a and C5b is a critical step in the complement cascade.[1][2][5] C5a is a potent inflammatory mediator, while C5b initiates the assembly of the MAC.[1][2]
Zilucoplan is a macrocyclic peptide that acts as a C5 inhibitor.[6][7] It binds to C5 with high affinity and specificity, thereby preventing its cleavage by C5 convertase.[1][6] This dual mechanism of action not only halts the inflammatory signaling of C5a but also prevents the formation of the cell-lysing MAC.[6][7]
Measuring the reduction in C5a levels in the presence of Zilucoplan provides a direct assessment of its inhibitory activity. The sandwich ELISA described herein is a sensitive and specific method for quantifying C5a in biological samples.
Signaling Pathway: Complement C5 Activation and Inhibition by Zilucoplan
The following diagram illustrates the terminal complement pathway and the mechanism of action of Zilucoplan.
Caption: Complement C5 activation pathway and its inhibition by Zilucoplan.
Experimental Protocol: C5a Sandwich ELISA
This protocol is adapted from commercially available human C5a ELISA kits.[8][9][10][11] Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
1. Materials and Reagents:
-
Human C5a ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)
-
Zilucoplan
-
Human serum or plasma samples
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
2. Experimental Workflow:
Caption: Experimental workflow for the C5a ELISA.
3. Detailed Methodology:
a. Reagent and Sample Preparation:
-
Wash Buffer: Prepare 1X wash buffer by diluting the concentrated wash buffer provided in the kit with deionized water.
-
C5a Standards: Reconstitute the lyophilized C5a standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 0 pg/mL to 2000 pg/mL).
-
Zilucoplan Dilutions: Prepare a stock solution of Zilucoplan in an appropriate buffer (e.g., PBS). Create a dilution series to test a range of concentrations for their inhibitory effect.
-
Sample Preparation: Collect blood samples and process to obtain serum or plasma. If necessary, dilute the samples with the assay diluent provided in the kit.
b. ELISA Procedure:
-
Add 100 µL of C5a standards, samples, and samples pre-incubated with various concentrations of Zilucoplan to the appropriate wells of the pre-coated 96-well plate.
-
Cover the plate and incubate for 2-2.5 hours at room temperature.[10][11]
-
Aspirate the contents of the wells and wash each well three to four times with 1X wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.[10][11]
-
Repeat the wash step as described in step 3.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 45 minutes at room temperature.[10][11]
-
Repeat the wash step as described in step 3.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each C5a standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
C5a Concentration: Determine the concentration of C5a in the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage inhibition of C5a formation by Zilucoplan using the following formula:
% Inhibition = [1 - (C5a concentration with Zilucoplan / C5a concentration without Zilucoplan)] x 100
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the C5a ELISA.
Table 1: C5a Standard Curve Data
| C5a Concentration (pg/mL) | Absorbance at 450 nm (Mean ± SD) |
| 2000 | Value |
| 1000 | Value |
| 500 | Value |
| 250 | Value |
| 125 | Value |
| 62.5 | Value |
| 31.25 | Value |
| 0 | Value |
Table 2: Effect of Zilucoplan on C5a Levels in Human Serum
| Zilucoplan Concentration (nM) | C5a Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Control) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
Conclusion
This application note provides a comprehensive protocol for utilizing a sandwich ELISA to measure the inhibitory effect of Zilucoplan on C5a production. By following this detailed methodology, researchers can obtain reliable and reproducible data to assess the potency and efficacy of Zilucoplan and other C5-targeting therapeutics. This assay is a valuable tool in the preclinical and clinical development of drugs aimed at modulating the complement system for the treatment of a variety of diseases.
References
- 1. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
- 4. Emerging Role of C5 Complement Pathway in Peripheral Neuropathies: Current Treatments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5 Complement Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. raybiotech.com [raybiotech.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Zilucoplan: Application Notes for Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and storage of Zilucoplan for research purposes. The following guidelines are intended to ensure the integrity and proper handling of Zilucoplan in a laboratory setting.
Product Information
Zilucoplan is a macrocyclic peptide inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade.[1][2] It is a synthetic 15-amino acid peptide.[3] For research use, Zilucoplan may be available as a lyophilized powder or a pre-dissolved solution.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C172H278N24O55 | [3] |
| Molecular Weight | ~3562 g/mol | [3] |
| Appearance (Lyophilized) | White to off-white powder | [4][5] |
| Solubility (Zilucoplan Sodium) | Very soluble in water and methanol |
Storage Conditions
Proper storage is critical to maintain the stability and activity of Zilucoplan. Recommendations vary for lyophilized powder and reconstituted solutions.
Lyophilized Powder
Lyophilized peptides, in general, exhibit excellent long-term stability due to the absence of water, which minimizes degradation pathways like hydrolysis.[5]
Storage Recommendations for Lyophilized Zilucoplan:
| Storage Temperature | Expected Shelf-Life (General Peptide Data) | Notes |
| -80°C | Indefinite | Recommended for long-term storage.[4][5] |
| -20°C | 2-3 years | Suitable for long-term storage.[4][5] |
| 2-8°C (Refrigerated) | 1-2 years | [4] |
| Room Temperature | Up to 1 year | For short-term storage; degradation may occur over time.[4] |
Key Handling Instructions for Lyophilized Powder:
-
Store in a tightly sealed container in a desiccator to protect from moisture.
-
Protect from light.
-
Before opening, allow the vial to warm to room temperature to prevent condensation.
Reconstituted Solutions
Once reconstituted, the stability of Zilucoplan is reduced. The commercial formulation of Zilucoplan (Zilbrysq®) is a sterile, preservative-free aqueous solution with a pH between 6.5 and 7.5. For research purposes, it is recommended to prepare solutions in a buffer within a similar pH range.
Storage Recommendations for Reconstituted Zilucoplan:
| Storage Temperature | Expected Shelf-Life (General Peptide Data) | Recommended Buffer |
| -80°C | Several months (in aliquots) | pH 5-7 buffer[6] |
| -20°C | Weeks to a few months (in aliquots) | pH 5-7 buffer[6] |
| 2-8°C (Refrigerated) | Up to 8 weeks | pH 5-7 buffer[4] |
| Room Temperature | Not recommended for storage | Use immediately |
Key Handling Instructions for Reconstituted Solutions:
-
Reconstitute with a suitable sterile buffer (e.g., phosphate-buffered saline, PBS) at a pH between 5 and 7 for optimal stability.[6]
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the reconstituted solution into single-use volumes before freezing.[6]
-
Use sterile filtration for long-term storage of solutions.
Experimental Protocols
Protocol for Reconstitution of Lyophilized Zilucoplan
This protocol outlines the steps for reconstituting lyophilized Zilucoplan powder for use in experimental assays.
Materials:
-
Vial of lyophilized Zilucoplan
-
Sterile, high-purity water (e.g., WFI, Milli-Q) or a suitable sterile buffer (e.g., PBS, pH 7.0-7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized Zilucoplan to equilibrate to room temperature before opening.
-
Carefully remove the cap.
-
Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration.
-
Gently swirl or pipet up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Once dissolved, aliquot the solution into single-use, low-protein-binding tubes.
-
Label the aliquots clearly with the name of the peptide, concentration, date of preparation, and storage temperature.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol for Stability Testing using RP-HPLC
This protocol describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity and degradation of Zilucoplan under various stress conditions. This method is based on a validated analytical procedure.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure for Forced Degradation Study:
-
Acid Degradation:
-
Prepare a solution of Zilucoplan in a suitable solvent.
-
Add 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for a specified time (e.g., 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH).
-
Analyze by RP-HPLC.
-
-
Base Degradation:
-
Prepare a solution of Zilucoplan.
-
Add 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by RP-HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of Zilucoplan.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a specified time.
-
Analyze by RP-HPLC.
-
-
Thermal Degradation:
-
Store a solution of Zilucoplan at an elevated temperature (e.g., 60°C) for a specified time.
-
Analyze by RP-HPLC.
-
-
Photostability:
-
Expose a solution of Zilucoplan to UV light (e.g., 254 nm) for a specified time.
-
Analyze by RP-HPLC.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main Zilucoplan peak.
-
Calculate the percentage of degradation over time for each stress condition.
Visualizations
The following diagrams illustrate key concepts related to Zilucoplan's mechanism of action and the experimental workflow for its stability assessment.
Figure 1: Zilucoplan's Mechanism of Action.
Figure 2: Forced Degradation Workflow.
References
Application Notes and Protocols: Evaluating Zilucoplan Activity in Ex Vivo Human Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan (B10815266) is a macrocyclic peptide inhibitor of human complement component 5 (C5), a key protein in the terminal complement cascade.[1][2][3] Its activation is implicated in the pathophysiology of various diseases.[1][2][3] Zilucoplan employs a dual mechanism of action to inhibit the terminal complement pathway.[1][2][4][5][6][7] It binds to C5, preventing its cleavage into C5a and C5b by C5 convertases, and it also interferes with the formation of the C5b-6 complex, which is a crucial step in the assembly of the membrane attack complex (MAC).[1][4][5][6][7] These actions effectively halt the formation of the MAC (C5b-9), a pore-like structure that can lead to cell lysis and inflammation.[4][8][9]
These application notes provide detailed protocols for assessing the pharmacodynamic activity of Zilucoplan in ex vivo human whole blood assays, primarily focusing on the widely used antibody-sensitized sheep red blood cell (sRBC) lysis assay. This assay is a robust method to quantify the inhibitory effect of Zilucoplan on the classical complement pathway.
Quantitative Data Summary
The inhibitory potency of Zilucoplan has been quantified in various in vitro and ex vivo assays. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | Value | Assay System | Source |
| IC50 | 3.2 nM | Classical Pathway-mediated hemolysis (1% Normal Human Serum) | [1] |
| Hemolysis Inhibition | ~88% | Ex vivo sRBC lysis assay in healthy volunteers | [4] |
| Hemolysis Inhibition | 97% | Ex vivo sRBC lysis assay in gMG patients | [4] |
| Complement Inhibition | 97.5% | Ex vivo sRBC lysis assay in clinical trial participants | [9] |
Signaling Pathway: Dual Mechanism of Zilucoplan in Complement C5 Inhibition
The following diagram illustrates the dual mechanism of action by which Zilucoplan inhibits the terminal complement cascade.
Caption: Dual inhibitory mechanism of Zilucoplan on the complement C5 component.
Experimental Protocols
Protocol 1: Ex Vivo Hemolysis Assay for Zilucoplan Activity in Human Whole Blood
This protocol describes the measurement of Zilucoplan's inhibitory activity on the classical complement pathway in human whole blood using an antibody-sensitized sheep red blood cell (sRBC) lysis assay.
1. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulant: e.g., Sodium Heparin)
-
Zilucoplan (stock solution and serial dilutions)
-
Antibody-sensitized sheep red blood cells (sRBCs)
-
Gelatin Veronal Buffer (GVB++)
-
Phosphate Buffered Saline (PBS)
-
0.1% Saponin solution (for 100% lysis control)
-
Microplate reader (absorbance at 415 nm)
-
96-well V-bottom microplates
-
Incubator (37°C)
-
Centrifuge
2. Experimental Procedure:
-
Blood Collection: Collect human whole blood from healthy volunteers into tubes containing an appropriate anticoagulant (e.g., Sodium Heparin). The assay should be performed shortly after blood collection to ensure cell viability and complement activity.
-
Preparation of Zilucoplan Dilutions: Prepare a series of Zilucoplan dilutions in GVB++ to achieve the desired final concentrations in the assay.
-
Assay Setup:
-
Add a defined volume of whole blood to each well of a 96-well microplate.
-
Add the prepared Zilucoplan dilutions to the respective wells. For the 0% inhibition control, add GVB++ buffer instead of Zilucoplan.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow Zilucoplan to interact with C5 in the whole blood.
-
-
Initiation of Hemolysis:
-
Add a suspension of antibody-sensitized sheep red blood cells to each well to initiate complement-mediated hemolysis.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking to allow for hemolysis to occur.
-
Termination of Reaction and Centrifugation:
-
Stop the reaction by adding cold PBS.
-
Centrifuge the plate to pellet the intact red blood cells and cell debris.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released, indicating the extent of hemolysis.
-
-
Controls:
-
0% Lysis Control (Spontaneous Lysis): Whole blood + GVB++ + sRBCs (no Zilucoplan).
-
100% Lysis Control: Whole blood + sRBCs + 0.1% Saponin solution.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each Zilucoplan concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100
-
Calculate the percentage of inhibition for each Zilucoplan concentration: % Inhibition = 100 - % Hemolysis
-
Plot the percentage of inhibition against the Zilucoplan concentration and determine the IC50 value (the concentration of Zilucoplan that causes 50% inhibition of hemolysis).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the ex vivo whole blood hemolysis assay.
Caption: Workflow for the ex vivo whole blood hemolysis assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to evaluate the activity of Zilucoplan in ex vivo human whole blood assays. The detailed methodology for the sRBC lysis assay, along with the quantitative data summary and visual diagrams of the mechanism of action and experimental workflow, will facilitate the accurate and reproducible assessment of this potent C5 inhibitor. These assays are crucial for preclinical and clinical development, enabling a thorough understanding of the pharmacodynamic profile of Zilucoplan.
References
- 1. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]
- 7. Long-term safety and efficacy of zilucoplan in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
Zilucoplan: Application Notes and Protocols for Preclinical Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical treatment regimens and experimental protocols used to evaluate the efficacy of zilucoplan (B10815266), a macrocyclic peptide inhibitor of complement component 5 (C5). Due to the high species specificity of zilucoplan, with potent activity in humans and non-human primates but significantly reduced activity in rodents, preclinical efficacy studies have predominantly relied on in vitro and ex vivo assays using human-derived reagents.[1][2] This document focuses on these key human-based methodologies.
Mechanism of Action
Zilucoplan is a C5 inhibitor that operates through a dual mechanism to halt the terminal complement cascade.[3][4] The complement system, a crucial part of the innate immune system, can become dysregulated in autoimmune diseases, leading to tissue damage.[5] In conditions like generalized myasthenia gravis (gMG), autoantibodies trigger the classical complement pathway, culminating in the formation of the Membrane Attack Complex (MAC), which damages the neuromuscular junction.[5]
Zilucoplan's dual action involves:
-
Inhibition of C5 Cleavage: It binds with high affinity to C5, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the C5b fragment.[5][6]
-
Blockade of MAC Formation: By binding to a region on C5 that corresponds to C5b, zilucoplan sterically hinders the interaction of any formed C5b with C6, a critical subsequent step for the assembly of the C5b-9 (MAC) complex.[3][7]
This targeted inhibition of the terminal complement pathway mitigates complement-mediated cell lysis and inflammation.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro preclinical efficacy studies of zilucoplan.
Table 1: In Vitro Inhibition of Complement Activity
| Assay | Parameter | Matrix | Result (IC50) | Reference |
|---|---|---|---|---|
| Hemolysis Assay (Classical Pathway) | Inhibition of cell lysis | 1% Normal Human Serum | 3.2 nM | [6] |
| ELISA | Inhibition of C5a production | Supernatant from hemolysis | 1.6 nM | [6] |
| ELISA | Inhibition of sC5b-9 production | Supernatant from hemolysis | 1.7 nM | [6] |
| Ex vivo Whole Blood Assay | Inhibition of LPS-induced C5a | Human Whole Blood | 474.5 pM |[8] |
Table 2: Species-Specific Hemolytic Inhibition Activity
| Species | Potency (IC50) | Reference |
|---|---|---|
| Human | 7 nM | [9] |
| Cynomolgus Monkey | 4 nM | [9] |
| Rat | 609 nM | [9] |
| Dog | >4,700 nM | [9] |
| Mouse | >36,000 nM | [9] |
| Rabbit | >67,000 nM | [9] |
| Guinea Pig | >100,000 nM |[9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from published preclinical studies.
Protocol 1: Classical Pathway-Mediated Hemolysis Assay
Objective: To measure the inhibitory effect of zilucoplan on the classical complement pathway's ability to lyse antibody-sensitized sheep red blood cells (sRBCs).
Materials:
-
Zilucoplan
-
Antibody-sensitized sheep erythrocytes (EA)
-
Normal Human Serum (NHS) as a source of complement (store at -80°C)
-
Gelatin Veronal Buffer (GVB)
-
96-well microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 414 nm[10]
Procedure:
-
Prepare serial dilutions of zilucoplan in GVB.
-
In a 96-well plate, add the zilucoplan dilutions. Include a "no inhibitor" control (GVB only) and a "100% lysis" control.
-
Prepare a 1% solution of NHS in GVB.
-
Add the 1% NHS solution to all wells containing zilucoplan and the "no inhibitor" control.
-
Add the antibody-sensitized sheep erythrocytes to all wells.[6]
-
For the "100% lysis" control wells, add distilled water instead of the NHS/inhibitor mix to induce complete cell lysis.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and lysis.
-
Centrifuge the plate to pellet intact erythrocytes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each zilucoplan concentration relative to the "no inhibitor" (0% inhibition) and "100% lysis" controls. Plot the results and determine the IC50 value using a four-parameter dose-response curve.
Protocol 2: Wieslab® Complement System C5b-9 Deposition Assay
Objective: To quantify the inhibition of MAC (C5b-9) formation by zilucoplan across all three complement pathways (Classical, Lectin, Alternative).
Materials:
-
Zilucoplan
-
Wieslab® Complement System ELISA kit (Euro Diagnostica)[6]
-
Normal Human Serum (NHS)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of zilucoplan.
-
Dilute NHS to the appropriate concentration for each pathway according to the kit manufacturer's protocol:
-
Combine the zilucoplan dilutions with the corresponding diluted NHS samples.
-
Add the samples in duplicate to the appropriate wells of the Wieslab® strips (pre-coated with pathway-specific activators).
-
Incubate the strips for 1 hour at 37°C.[6]
-
Process the strips according to the manufacturer's protocol, which includes washing, incubation with an alkaline phosphatase-conjugated anti-C5b-9 antibody, and addition of a pNPP substrate.
-
Read the optical density (OD) at 405 nm using a microplate reader.
-
Data Analysis: Convert the OD values to a percentage of MAC production inhibition. Calculate the IC50 value for each pathway using a standard four-parameter dose-response inhibition function.
Protocol 3: Ex Vivo LPS-Induced C5a Production Assay
Objective: To measure the ability of zilucoplan to inhibit C5a generation in a human whole blood model, simulating a systemic inflammatory response.
Materials:
-
Zilucoplan
-
Fresh human blood collected with lepirudin anticoagulant (50 μg/mL).[8]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Commercial Human C5a ELISA kit (e.g., R&D Systems)[8]
-
Incubator, centrifuge
Procedure:
-
Prepare serial dilutions of zilucoplan.
-
Aliquot fresh human blood into tubes.
-
Add the zilucoplan dilutions to the blood samples and pre-treat for 30 minutes at 37°C.[8]
-
Prepare an LPS stock solution. Add LPS to the pre-treated blood samples to a final concentration of 200 ng/mL to stimulate complement activation.[8] Include an unstimulated control (no LPS).
-
Incubate the samples for 24 hours at 37°C.[8]
-
Following incubation, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant.
-
Determine the C5a concentration in the plasma samples using a commercial C5a ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of C5a production at each zilucoplan concentration compared to the LPS-stimulated control. Determine the IC50 value.
Experimental Workflow and Logic
The preclinical evaluation of a C5 inhibitor like zilucoplan follows a logical progression from target binding to functional inhibition in complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Zilucoplan Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]
- 6. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g-ba.de [g-ba.de]
- 8. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Optimizing Zilucoplan for Complete Complement Inhibition: A Technical Support Center
Welcome to the technical support center for Zilucoplan, a potent C5 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Zilucoplan concentration for complete and effective complement inhibition in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zilucoplan?
A1: Zilucoplan is a small, 15-amino acid macrocyclic peptide that inhibits the cleavage of complement component C5 into C5a and C5b.[1][2][3] This action prevents the formation of the terminal complement complex C5b-9, also known as the membrane attack complex (MAC), which is a key driver of cell lysis and inflammation in complement-mediated diseases.[1][4][5] Zilucoplan exhibits a dual mechanism of action: it not only prevents the cleavage of C5 by C5 convertase but also binds to any pre-formed C5b, sterically hindering its interaction with C6 and thus halting the assembly of the MAC.[1][6][7]
Q2: What is the binding affinity of Zilucoplan for C5?
A2: Zilucoplan binds to human complement C5 with high affinity. In vitro studies using surface plasmon resonance (SPR) have demonstrated a high binding affinity (KD) of approximately 0.43 nM.[6]
Q3: What concentration of Zilucoplan is required for complete complement inhibition in vitro?
A3: In a classical pathway-mediated hemolytic assay using antibody-sensitized sheep red blood cells (sRBCs) and 1% normal human serum (NHS), Zilucoplan demonstrated dose-dependent inhibition of lysis with an IC50 of 3.2 nM.[6] Near-complete inhibition is typically observed at concentrations that saturate C5 binding.
Q4: How does Zilucoplan's activity vary across different species?
A4: Zilucoplan's inhibitory activity is potent in humans and non-human primates. However, its effect is drastically reduced in rodents (rats and mice) and guinea pigs.[8] Therefore, it is crucial to use human or non-human primate serum or purified C5 for in vitro experiments.
Troubleshooting Guide
Issue 1: Incomplete or variable complement inhibition observed in our in vitro assay.
-
Possible Cause 1: Suboptimal Zilucoplan Concentration.
-
Troubleshooting Step: Ensure that the final concentration of Zilucoplan in your assay is sufficient to inhibit all C5 present. Refer to the dose-response data in the tables below. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Incorrect Serum Concentration.
-
Troubleshooting Step: The concentration of complement proteins varies with the percentage of serum used. The published IC50 of 3.2 nM for Zilucoplan was determined using 1% Normal Human Serum (NHS).[6] If you are using a higher concentration of serum, a higher concentration of Zilucoplan will be required to achieve complete inhibition.
-
-
Possible Cause 3: Issues with Zilucoplan Stock Solution.
-
Troubleshooting Step: Zilucoplan is a peptide and may be susceptible to degradation. Ensure proper storage of stock solutions as recommended by the manufacturer. Prepare fresh dilutions for each experiment. To verify the activity of your stock, run a positive control with a known active batch of Zilucoplan if available.
-
-
Possible Cause 4: Presence of C5 Variants.
-
Troubleshooting Step: While Zilucoplan has been shown to be effective against clinically relevant C5 variants (e.g., R885C/H) that can be resistant to other C5 inhibitors like eculizumab, it is important to be aware of the genetic background of your serum source.[5][6] If you suspect a C5 variant, consider sequencing the C5 gene from your serum donor.
-
Issue 2: High background signal or spontaneous lysis in the hemolytic assay.
-
Possible Cause 1: Poor Quality Serum.
-
Troubleshooting Step: Use serum that has been properly collected, processed, and stored to avoid spontaneous complement activation. Serum should be stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Fragile Red Blood Cells.
-
Troubleshooting Step: Ensure that the sheep red blood cells (sRBCs) are fresh and have been washed properly to remove any contaminants that could cause lysis. Handle the cells gently during washing and resuspension.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Use sterile reagents and consumables to prevent microbial contamination, which can activate the complement system.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Zilucoplan from in vitro and clinical studies.
Table 1: In Vitro Potency of Zilucoplan
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (KD) | 0.43 nM | Surface Plasmon Resonance (SPR) | [6] |
| IC50 | 3.2 nM | Classical Pathway Hemolytic Assay (1% NHS) | [6] |
Table 2: Clinical Pharmacodynamic Data
| Dose | Route of Administration | % Complement Inhibition (sRBC Lysis Assay) | Study Population | Reference |
| 0.1 mg/kg | Subcutaneous (once daily) | ~88% | Patients with gMG | [1] |
| 0.3 mg/kg | Subcutaneous (once daily) | ~97% | Patients with gMG | [1] |
| 0.3 mg/kg | Subcutaneous (once daily) | 95.7% (at Week 12) | Patients with gMG | [9] |
| 0.3 mg/kg | Subcutaneous (once daily) | 97.5% (by end of first week) | Patients with gMG | [2][3] |
Experimental Protocols
Classical Pathway (CP) Hemolytic Assay for Zilucoplan Potency
This protocol describes a standard method to assess the inhibitory activity of Zilucoplan on the classical complement pathway using antibody-sensitized sheep red blood cells (sRBCs).
Materials:
-
Zilucoplan
-
Normal Human Serum (NHS) (stored at -80°C)
-
Sheep Red Blood Cells (sRBCs)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
Anti-sheep red blood cell stroma antibody (hemolysin)
-
96-well round-bottom microtiter plates
-
Microplate reader (415 nm)
-
Water bath or incubator at 37°C
Methodology:
-
Preparation of Sensitized sRBCs (EAs): a. Wash sRBCs three times with GVB++. b. Resuspend the sRBC pellet to a concentration of 2 x 10^8 cells/mL in GVB++. c. Incubate the sRBC suspension with an optimal concentration of hemolysin for 20 minutes at 37°C with gentle mixing to create sensitized erythrocytes (EAs). d. Wash the EAs three times with GVB++ to remove excess antibody and resuspend to the final working concentration of 1 x 10^8 cells/mL.
-
Assay Procedure: a. Prepare serial dilutions of Zilucoplan in GVB++ in a 96-well plate. Include a "no drug" control (GVB++ only) and a "100% lysis" control. b. Add NHS to each well to a final concentration of 1%. The final volume in each well should be kept constant. c. Incubate the plate for 15 minutes at 37°C to allow Zilucoplan to bind to C5. d. Add the prepared EAs to each well. e. Incubate the plate for 30 minutes at 37°C with gentle shaking to allow for complement-mediated lysis. f. To create the 100% lysis control, add distilled water to wells containing EAs. For the 0% lysis control (spontaneous lysis), add GVB++ instead of serum. g. Centrifuge the plate to pellet the intact cells. h. Carefully transfer the supernatant to a new flat-bottom 96-well plate. i. Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: a. Calculate the percentage of hemolysis for each Zilucoplan concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100 b. Plot the % hemolysis against the log of the Zilucoplan concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: The three pathways of the complement cascade converge at C5, leading to the formation of the Membrane Attack Complex (MAC).
Caption: Zilucoplan's dual mechanism of action: inhibiting C5 cleavage and preventing C5b from forming the MAC.
Caption: Workflow for determining Zilucoplan's IC50 using a hemolytic assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medcentral.com [medcentral.com]
- 4. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zilucoplan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Overcoming Zilucoplan Interference in Immunological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the C5 inhibitor Zilucoplan in their immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is Zilucoplan and how does it work?
Zilucoplan is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[1][2][3] It has a dual mechanism of action:
-
It binds to complement component C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and C5b.[4][5][6]
-
It also binds to C5b, sterically hindering its interaction with C6 and thereby preventing the formation of the C5b-9 membrane attack complex (MAC).[6][7]
This inhibition of the terminal complement pathway is the basis for its therapeutic effect in conditions like generalized myasthenia gravis (gMG).[1][5]
Q2: How can Zilucoplan potentially interfere with my immunological assay?
As a peptide therapeutic that modulates a key component of the immune system, Zilucoplan could theoretically interfere with immunological assays in several ways:
-
Direct Interference: If your assay uses antibodies that coincidentally cross-react with Zilucoplan or the Zilucoplan-C5 complex.
-
Indirect Interference (Target-Based): If your assay is designed to measure components of the complement system (e.g., C5, C5a, sC5b-9), the presence of Zilucoplan will directly impact the results by inhibiting their generation.[4] This is an expected pharmacodynamic effect.
-
Matrix Effects: The presence of a therapeutic peptide in a sample can alter the overall protein composition (the "matrix"), which may non-specifically affect antibody-antigen binding in sensitive immunoassays.
Q3: Which types of assays are most likely to be affected?
-
Complement Activity Assays: Functional assays that measure the activity of the classical, alternative, or lectin pathways, such as hemolytic assays (e.g., sheep red blood cell lysis assays) or ELISAs measuring terminal complement components (sC5b-9), will show reduced activity in the presence of Zilucoplan.[4][6]
-
C5a and sC5b-9 ELISAs: Assays designed to quantify C5a or sC5b-9 will show lower concentrations in samples from Zilucoplan-treated patients, reflecting its mechanism of action.[4]
-
Other Immunoassays (Potential for Unintended Interference): While less common, any immunoassay (e.g., ELISA, multiplex cytokine assays) could potentially be affected by non-specific binding or matrix effects, leading to either falsely elevated or decreased results.
Troubleshooting Guides
Issue 1: Unexpectedly low results in a complement activation assay.
If you are using a complement functional assay (e.g., CH50, Wieslab) or measuring downstream complement products (C5a, sC5b-9) in a sample from a patient treated with Zilucoplan, the low results are likely due to the pharmacological action of the drug.
Troubleshooting Steps:
-
Confirm Patient Treatment Status: Verify if the patient is being treated with Zilucoplan or another complement inhibitor.
-
Consult Assay Manufacturer: Contact the manufacturer of your assay kit to inquire if the presence of Zilucoplan is a known interference.
-
Consider Alternative Endpoints: If you are studying a complement-mediated process, consider measuring upstream components of the complement cascade (e.g., C3a, C4d) that are not directly inhibited by Zilucoplan.
Issue 2: Inconsistent or unexpected results in an immunoassay not directly related to complement C5 (e.g., cytokine ELISA, biomarker assay).
This could be due to non-specific interference from Zilucoplan or altered sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected Zilucoplan interference.
Troubleshooting Steps in Detail:
-
Serial Dilution:
-
Protocol: Dilute the patient sample in the assay buffer provided with the kit (e.g., 1:2, 1:4, 1:8, 1:16).
-
Analysis: Run the dilutions in the assay. Multiply the obtained concentrations by the dilution factor. If no interference is present, the calculated concentrations should be consistent across the dilution series. A non-linear response suggests interference.[8][9]
-
-
Spike and Recovery:
-
Protocol: Add a known, low concentration of the purified analyte (the "spike") into the patient sample and a control matrix (e.g., assay buffer or a pooled normal serum).
-
Analysis: Measure the analyte concentration in both spiked and unspiked samples. Calculate the percent recovery. Poor recovery in the patient sample compared to the control matrix points to interference.
-
-
Use an Alternative Assay:
-
Rationale: Different assay manufacturers use different antibodies and reagents. An interfering substance is less likely to affect two distinct assays in the same way.[8]
-
Action: If possible, measure your analyte of interest using an assay from a different manufacturer or a different technology (e.g., a bead-based multiplex assay instead of a plate-based ELISA).
-
-
Sample Pre-treatment:
-
Heterophile Antibody Blocking: While Zilucoplan is a peptide, patient samples can contain heterophile antibodies or human anti-animal antibodies (HAAAs) that can cause interference.[4] Pre-incubating the sample with a commercial heterophile antibody blocking reagent may resolve the issue.
-
PEG Precipitation: Polyethylene glycol (PEG) precipitation can be used to remove larger immune complexes. This is a harsher treatment and should be validated to ensure it does not also precipitate your analyte of interest.
-
Data Presentation
The following tables summarize the pharmacodynamic effects of Zilucoplan on key complement biomarkers, which could be misinterpreted as assay interference if the drug's mechanism of action is not considered.
Table 1: Inhibition of Complement Activity by Zilucoplan (Phase 2 Study Data)
| Zilucoplan Dose | Mean Inhibition of Sheep RBC Hemolysis |
| 0.1 mg/kg | ~88% |
| 0.3 mg/kg | ~97% |
Data from a 12-week study in patients with gMG.[10][11]
Table 2: Zilucoplan's Effect on C5a and sC5b-9 Generation in vitro
| Analyte | IC50 of Zilucoplan |
| C5a | 1.6 nM |
| sC5b-9 | 1.7 nM |
IC50 values from an in vitro hemolysis reaction supernatant measured by ELISA.[4]
Experimental Protocols
Protocol 1: Serial Dilution for Interference Testing in ELISA
-
Objective: To determine if the presence of Zilucoplan or other matrix components in a patient sample causes non-linear dilution effects in an ELISA.
-
Materials:
-
Patient plasma or serum sample.
-
ELISA kit for the analyte of interest (including assay diluent).
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes.
-
-
Procedure:
-
Prepare a series of dilutions of the patient sample using the provided assay diluent. A recommended series is 1:2, 1:4, 1:8, and 1:16.
-
For the 1:2 dilution, mix equal volumes of the sample and assay diluent.
-
For the 1:4 dilution, mix equal volumes of the 1:2 dilution and assay diluent, and so on.
-
Run the undiluted sample and all dilutions in the ELISA according to the manufacturer's instructions.
-
Include appropriate controls and a standard curve.
-
-
Data Analysis:
-
Determine the concentration of the analyte in the undiluted sample and each dilution from the standard curve.
-
Calculate the "dilution-corrected concentration" for each dilution by multiplying the measured concentration by its dilution factor (e.g., measured value of the 1:4 dilution x 4).
-
Calculate the coefficient of variation (CV) of the dilution-corrected concentrations. A CV >20% is indicative of potential interference.
-
Visualizations
Mechanism of Zilucoplan Action
Caption: Dual mechanism of action of Zilucoplan on the complement C5 protein.
Logical Relationship for Investigating Interference
Caption: Logical progression for troubleshooting suspected immunoassay interference.
References
- 1. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 2. Interference in immunoassays to support therapeutic antibody development in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. | Semantic Scholar [semanticscholar.org]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujms.net [ujms.net]
- 6. forensicrti.org [forensicrti.org]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Zilucoplan degradation profile and how to minimize it in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Zilucoplan (B10815266), with a focus on understanding and minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the known degradation profile of Zilucoplan?
A1: Zilucoplan, a synthetic macrocyclic peptide, is primarily degraded through catabolic pathways into smaller peptides and amino acids.[1] Two major metabolites have been identified in human plasma:
-
RA102758: Formed through protease-mediated degradation.
-
RA103488: Formed by CYP4F2-mediated metabolism.[1]
In vitro studies in human hepatocytes indicate that peptide hydrolysis is the predominant metabolic pathway. While Zilucoplan is relatively stable in human plasma for up to 8 hours in vitro, careful handling is still necessary to minimize degradation during experiments.
Q2: What are the recommended storage and handling conditions for Zilucoplan in a laboratory setting?
A2: To ensure the stability of Zilucoplan for experimental use, it is recommended to adhere to the following guidelines, based on information for the commercial product and general best practices for peptides:
-
Long-term storage: Store lyophilized Zilucoplan at -20°C or -80°C.
-
Short-term storage of solutions: The commercial formulation of Zilucoplan is stored in a refrigerator at 2°C to 8°C. Once in solution, it is advisable to store it at 2-8°C for short-term use. For longer-term storage of solutions, prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.
-
Room temperature stability: The commercial product can be stored at room temperature (up to 30°C or 86°F) for a single period of up to 3 months.[2] However, for research purposes, it is best to minimize time at room temperature.
-
pH: The commercial solution has a pH of approximately 7.0. Maintaining a neutral pH is generally recommended to minimize hydrolysis.
-
Light exposure: Protect from direct sunlight.
Q3: What are the key factors that can influence Zilucoplan degradation in my experiments?
A3: Several factors can contribute to the degradation of Zilucoplan in an experimental setting:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.
-
pH: Deviations from a neutral pH can lead to acid- or base-catalyzed hydrolysis of the peptide bonds.
-
Proteolytic Enzymes: The presence of proteases in your experimental system (e.g., cell lysates, serum-containing media) can lead to enzymatic degradation of Zilucoplan.
-
Oxidation: Exposure to atmospheric oxygen and certain reactive species can lead to oxidative modification of amino acid residues.
-
Mechanical Stress: Vigorous vortexing or agitation can potentially lead to aggregation or physical instability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of Zilucoplan solutions can lead to denaturation and aggregation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Zilucoplan, particularly those related to its stability and quantification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Zilucoplan activity or concentration in in vitro assays. | 1. Degradation due to proteases in media: Cell culture media supplemented with serum or cell lysates contain proteases. 2. pH instability: The pH of the experimental buffer may be outside the optimal range for Zilucoplan stability. 3. Temperature instability: Prolonged incubation at elevated temperatures (e.g., 37°C) can lead to degradation. 4. Adsorption to labware: Peptides can adsorb to plastic or glass surfaces. | 1. Consider using serum-free media if your experimental design allows. If serum is necessary, minimize incubation time. The use of protease inhibitors should be validated to ensure they do not interfere with the assay. 2. Ensure your buffers are maintained at a pH of approximately 7.0. 3. Minimize incubation times at 37°C. For longer experiments, consider running parallel stability controls. 4. Use low-protein-binding microplates and pipette tips. |
| Inconsistent results in HPLC quantification. | 1. Sample degradation post-collection: Degradation can occur between sample collection and analysis. 2. Inconsistent sample preparation: Variations in dilution, solvent, or handling can affect results. 3. HPLC system issues: Problems with the pump, injector, column, or detector can lead to variability. | 1. Immediately after collection, add a quenching agent (e.g., an organic solvent like acetonitrile) to stop enzymatic activity and store samples at low temperatures. 2. Follow a standardized and validated sample preparation protocol. Ensure accurate and consistent pipetting. 3. Refer to the HPLC troubleshooting section below for common issues and solutions. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Formation of degradation products: Stress conditions (pH, temperature, light) may have caused Zilucoplan to degrade. 2. Contamination: Contaminants may be present in the sample, solvents, or from the HPLC system. | 1. Conduct forced degradation studies to identify the retention times of potential degradation products. 2. Use high-purity solvents and filter all samples and mobile phases. Run a blank injection to check for system contamination. |
HPLC Troubleshooting
For more detailed HPLC troubleshooting, refer to the following common problems and solutions:
| HPLC Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column overload. 2. Interactions with active sites on the column. 3. Dead volume in the system. | 1. Reduce the injection volume or sample concentration. 2. Use a mobile phase with a suitable pH and ionic strength. Consider using a different column. 3. Check and tighten all fittings. Use tubing with a smaller internal diameter where possible. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity mobile phase. Purge the injector and sample loop. 2. Implement a needle wash step between injections. Inject a blank to confirm carryover. |
| Variable Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the pump and ensure proper check valve function. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Zilucoplan
This protocol outlines a forced degradation study to investigate the stability of Zilucoplan under various stress conditions. This is essential for developing a stability-indicating analytical method.
1. Materials:
-
Zilucoplan stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
-
Validated stability-indicating HPLC method (see below for key parameters)
2. Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of Zilucoplan stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of Zilucoplan stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of Zilucoplan stock solution and 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the Zilucoplan stock solution in an incubator at an elevated temperature (e.g., 70°C).
-
At defined time points, withdraw samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the Zilucoplan stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At defined time points, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of intact Zilucoplan remaining and calculate the percentage of degradation.
-
Characterize any significant degradation products using HPLC-MS/MS.
Protocol 2: Stability-Indicating RP-HPLC Method for Zilucoplan
This protocol provides the key parameters for a stability-indicating RP-HPLC method, based on a published validated method.[3][4]
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV absorbance maximum of Zilucoplan. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of Zilucoplan and the separation of its degradation products.
Visualizations
Zilucoplan Degradation Pathways
Caption: Major metabolic degradation pathways of Zilucoplan.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of Zilucoplan.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical approach to troubleshooting peak tailing in HPLC analysis.
References
- 1. Zilucoplan | C172H278N24O55 | CID 133083018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-term safety and efficacy of zilucoplan in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 4. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
How to control for Zilucoplan's PEG component in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zilucoplan. The focus is on providing guidance on how to appropriately control for the polyethylene (B3416737) glycol (PEG) component of Zilucoplan in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the PEG component of Zilucoplan and why is it present?
A1: Zilucoplan is a macrocyclic peptide comprised of 15 amino acids. To enhance its pharmacokinetic properties for daily dosing, it is conjugated to a C16 lipid via a short, monodisperse polyethylene glycol (PEG) linker, specifically a PEG24 linker.[1][2] This modification, known as PEGylation, increases the molecule's size and solubility, which can extend its circulation half-life and improve its stability.[3]
Q2: Can the PEG component of Zilucoplan interfere with my experiments?
A2: Yes, the PEG component of Zilucoplan has the potential to interfere with various in vitro and in vivo experiments. Potential interferences include:
-
Non-specific binding: PEG can mediate non-specific binding to proteins and surfaces, which may lead to false positives or negatives in binding assays.
-
Steric hindrance: The PEG chain could sterically hinder the interaction of Zilucoplan with its target, C5, or with other molecules in an assay.
-
Immunogenicity: PEG itself can be immunogenic, and pre-existing anti-PEG antibodies are found in a significant portion of the human population and may be present in animal models.[4][5] These antibodies could interfere with in vivo studies by affecting the clearance and distribution of Zilucoplan.
-
Assay interference: PEG can interfere with certain detection methods, such as those that use polymer-based reagents. For example, it can cause cross-reactivity in some antibody-based assays.[1][2]
Q3: What are the ideal negative controls for Zilucoplan experiments?
A3: The ideal negative control would be a molecule that is structurally identical to Zilucoplan but lacks its biological activity. In the absence of an inactive version of Zilucoplan, several other controls are necessary to account for the effects of the PEG component.
Troubleshooting Guides
Guide 1: Designing In Vitro Experiments to Control for the PEG Component
This guide provides a systematic approach to designing in vitro experiments that account for the potential non-specific effects of Zilucoplan's PEG linker.
Problem: How to differentiate the specific C5-inhibitory effects of Zilucoplan from the non-specific effects of its PEG component in in vitro assays (e.g., ELISA, surface plasmon resonance, cell-based assays).
Solution Workflow:
Caption: Workflow for designing in vitro experiments with appropriate controls for Zilucoplan.
Detailed Methodologies:
-
Primary Experiment: Conduct your assay with the desired concentrations of Zilucoplan.
-
Control 1: Vehicle Control: Run a parallel experiment using the same vehicle (e.g., DMSO, PBS) that Zilucoplan is dissolved in. This controls for any effects of the solvent.
-
Control 2: PEG Control: Include a control group treated with a PEG molecule of the same size as that in Zilucoplan (PEG24). This is the most critical control for the PEG component. The concentration of the PEG control should be molar-equivalent to the Zilucoplan concentration used.
-
Data Analysis: Compare the results from the Zilucoplan-treated group to those of all control groups. A statistically significant difference between the Zilucoplan group and both the vehicle and PEG control groups would suggest that the observed effect is due to the specific action of Zilucoplan and not its PEG component.
Data Presentation:
| Treatment Group | Expected Outcome if Effect is Zilucoplan-Specific | Example Data (Arbitrary Units) |
| Zilucoplan | High activity/binding | 100 |
| Vehicle Control | Baseline/No activity | 5 |
| PEG24 Control | Baseline/No activity | 8 |
| Unrelated PEGylated Peptide | Baseline/No activity | 10 |
Guide 2: Addressing Potential Anti-PEG Antibody Interference in In Vivo Studies
This guide outlines steps to mitigate and control for the potential interference of anti-PEG antibodies in animal studies.
Problem: Pre-existing or treatment-induced anti-PEG antibodies can affect the pharmacokinetics, efficacy, and safety of Zilucoplan in in vivo models.
Solution Workflow:
Caption: Workflow for managing anti-PEG antibody interference in in vivo experiments.
Detailed Methodologies:
-
Pre-screening: Before initiating the study, screen all animals for pre-existing anti-PEG IgG and IgM antibodies using an ELISA-based assay.
-
Animal Selection: Whenever possible, use animals that test negative for anti-PEG antibodies to reduce variability in the pharmacokinetic and pharmacodynamic profiles of Zilucoplan.
-
Control Group: Include a control group that receives injections of PEG24 at a molar-equivalent dose to the Zilucoplan group. This will help to assess the immunogenic potential of the PEG component alone.
-
Monitoring: At multiple time points during the study (e.g., baseline, mid-study, and end of study), collect serum samples to monitor for the development of anti-PEG antibodies in all treatment groups.
-
Data Interpretation: Analyze the data to determine if there is a correlation between the levels of anti-PEG antibodies and the observed efficacy, safety, or pharmacokinetic parameters of Zilucoplan.
Guide 3: Selecting Appropriate Control Molecules
This guide provides a summary of recommended control molecules and their specific purposes in Zilucoplan experiments.
| Control Molecule | Purpose | When to Use | Considerations |
| Vehicle | To control for the effects of the solvent in which Zilucoplan is dissolved. | All experiments. | The vehicle should be identical to that used for Zilucoplan. |
| PEG24 | To control for the non-specific effects of the polyethylene glycol linker. | All experiments, especially in vitro binding and cell-based assays. | Use at a molar concentration equivalent to that of Zilucoplan. |
| Unrelated PEGylated Peptide | To control for the general effects of a PEGylated peptide of similar size. | As an additional control in in vitro and in vivo studies to increase confidence in the specificity of the observed effects. | The peptide should be biologically inert in the experimental system. |
| Scrambled Peptide Control | A peptide with the same amino acid composition as Zilucoplan's peptide backbone but in a random sequence. | Ideal negative control for the peptide component, if available. | Not commercially available and would require custom synthesis. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts relevant to Zilucoplan research.
Caption: Zilucoplan inhibits the complement cascade by binding to C5 and preventing its cleavage.
References
Technical Support Center: Mitigating Zilucoplan Off-Target Binding in Cellular Assays
Welcome to the technical support center for Zilucoplan (B10815266). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Zilucoplan in cellular assays, with a specific focus on ensuring on-target activity and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Zilucoplan and what is its primary target?
Zilucoplan is a synthetic macrocyclic peptide designed as a potent and specific inhibitor of complement component 5 (C5).[1][2][3][4] Its primary and intended biological target is human C5. Zilucoplan has been approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[5][6]
Q2: How does Zilucoplan inhibit complement C5?
Zilucoplan employs a dual mechanism of action. Firstly, it binds with high affinity to C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the larger fragment C5b by C5 convertases. Secondly, should any C5b be formed, Zilucoplan can also bind to it and sterically hinder the interaction with C6, thereby preventing the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC).[1][3][7]
Q3: Are off-target effects a significant concern with Zilucoplan?
Peptide-based therapeutics, particularly macrocyclic peptides like Zilucoplan, are generally characterized by high specificity and selectivity for their intended target, leading to fewer off-target interactions compared to small molecule drugs.[8][9][10] The design and cyclic nature of Zilucoplan contribute to a conformation that is optimized for binding to C5, which is expected to minimize off-target binding.[3][8] While no therapeutic is entirely devoid of potential off-target interactions, current literature emphasizes the high specificity of Zilucoplan for C5.[2][3][7]
Q4: What are the initial steps to take if I suspect off-target effects in my cellular assay?
If you observe an unexpected phenotype in your cellular assay, it is crucial to first confirm on-target engagement and activity of Zilucoplan. This involves verifying that Zilucoplan is inhibiting C5 at the concentrations used in your experiment. Key steps include:
-
Performing a dose-response curve: This will help determine the EC50/IC50 of Zilucoplan in your specific assay and ensure you are using a concentration that is consistent with its known potency for C5 inhibition.
-
Using appropriate controls: Include positive and negative controls in your assay to validate the assay performance and to have a baseline for comparison.
-
Confirming C5 inhibition: Directly measure the inhibition of C5 activity using a functional assay, such as a hemolytic assay or a MAC deposition assay.
Troubleshooting Guide: Addressing Suspected Off-Target Effects
This guide provides a systematic approach to investigate unexpected results in your cellular assays and to differentiate between on-target and potential off-target effects of Zilucoplan.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | 1. Suboptimal Zilucoplan concentration: The concentration used may be too high, leading to non-specific effects, or too low for effective C5 inhibition. 2. Cellular toxicity: The observed phenotype might be due to general cellular stress or toxicity rather than specific C5 inhibition. 3. Off-target binding: Zilucoplan may be interacting with other cellular components. | 1. Optimize Zilucoplan Concentration: - Perform a dose-response experiment to determine the optimal concentration range for C5 inhibition in your cell type. - Use the lowest effective concentration that achieves the desired level of C5 inhibition. 2. Assess Cell Viability: - Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary assay to rule out non-specific toxicity. 3. Confirm On-Target Mechanism: - Use a structurally unrelated C5 inhibitor to see if it recapitulates the observed phenotype. A similar result with a different inhibitor strengthens the conclusion of an on-target effect. |
| No observable effect on the expected downstream pathway | 1. Insufficient C5 inhibition: The concentration of Zilucoplan may not be sufficient to fully inhibit C5 activity in the assay context. 2. Assay sensitivity: The assay may not be sensitive enough to detect the consequences of C5 inhibition. 3. Alternative signaling pathways: The cellular response may be mediated by pathways independent of C5. | 1. Verify C5 Inhibition: - Directly measure C5 inhibition using a functional assay like a hemolytic assay (see Protocol 1) or a MAC deposition assay (see Protocol 2). 2. Optimize Assay Conditions: - Ensure all assay components, including the source of complement (e.g., serum), are active and used at appropriate concentrations. - Titrate assay components to find the optimal window for detecting inhibition. 3. Pathway Analysis: - Review the literature to confirm the C5-dependency of your expected phenotype in the specific cellular context you are studying. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of Zilucoplan in various in vitro assays. These values are crucial for designing experiments with appropriate concentrations to ensure on-target effects.
| Assay Type | Parameter | Value | Reference |
| Classical Pathway-mediated Hemolysis Assay | IC50 | 3.2 nM | [1] |
| C5a Production ELISA | IC50 | 1.6 nM | [1] |
| sC5b-9 Production ELISA | IC50 | 1.7 nM | [1] |
| ABO Incompatibility-based Hemolysis Assay | IC50 | 284 nM | [1] |
| ABO Incompatibility-based Hemolysis Assay | IC90 | 563 nM | [1] |
Experimental Protocols
Protocol 1: Classical Pathway Hemolytic Assay for Measuring Zilucoplan Activity
This assay measures the ability of Zilucoplan to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal Human Serum (NHS) as a source of complement
-
Zilucoplan
-
Veronal Buffered Saline with gelatin, Mg2+, and Ca2+ (GVB++)
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Antibody-Sensitized SRBCs (EA):
-
Wash SRBCs three times with GVB++.
-
Resuspend SRBCs to a concentration of 2 x 10^8 cells/mL.
-
Incubate the SRBC suspension with an optimal dilution of anti-SRBC antibody for 20 minutes at room temperature to generate sensitized erythrocytes (EA).
-
-
Zilucoplan Dilution:
-
Prepare a serial dilution of Zilucoplan in GVB++ in a 96-well plate. Include a vehicle control (GVB++ alone).
-
-
Assay Reaction:
-
Add the EA suspension to each well of the plate containing the Zilucoplan dilutions.
-
Add a dilution of NHS (e.g., 1:80) to all wells to initiate the complement cascade.
-
Include control wells for 0% lysis (EA + GVB++) and 100% lysis (EA + water).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact EA.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each Zilucoplan concentration relative to the 0% and 100% lysis controls.
-
Plot the percent inhibition of hemolysis against the Zilucoplan concentration and determine the IC50 value.
-
Protocol 2: MAC Deposition Assay on Endothelial Cells
This protocol describes an ELISA-based method to measure the deposition of the C5b-9 complex (MAC) on the surface of cultured endothelial cells and to assess the inhibitory effect of Zilucoplan.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
Normal Human Serum (NHS)
-
Zilucoplan
-
Primary antibody against C5b-9 (e.g., mouse anti-human C5b-9)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
96-well tissue culture plates
Methodology:
-
Cell Culture:
-
Seed HUVECs in a 96-well tissue culture plate and grow to confluence.
-
-
Zilucoplan Treatment:
-
Prepare serial dilutions of Zilucoplan in cell culture medium.
-
Remove the culture medium from the cells and add the Zilucoplan dilutions. Incubate for 15-30 minutes at 37°C.
-
-
Complement Activation:
-
Add NHS (e.g., 10-20% final concentration) to the wells to activate the complement system.
-
Incubate for 1-2 hours at 37°C.
-
-
Immunodetection of MAC:
-
Wash the cells gently with wash buffer.
-
Fix the cells (e.g., with 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells and then block with blocking buffer for 1 hour.
-
Incubate with the primary anti-C5b-9 antibody for 1-2 hours at room temperature.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Signal Development and Measurement:
-
Wash the cells and add TMB substrate.
-
Incubate in the dark until sufficient color development.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no NHS).
-
Plot the absorbance against the Zilucoplan concentration to determine the IC50 for MAC deposition inhibition.
-
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zilucoplan: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 6. ZILBRYSQ® (zilucoplan) Injection for gMG Treatment [zilbrysq.com]
- 7. Long-term safety and efficacy of zilucoplan in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of macrocyclic peptides to target protein-protein interactions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Utilization of macrocyclic peptides to target protein-protein interactions in cancer [frontiersin.org]
Zilucoplan lot-to-lot variability testing and management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Zilucoplan (B10815266).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Zilucoplan?
A1: Zilucoplan is a synthetic macrocyclic peptide that acts as a complement inhibitor.[1] It specifically targets complement component 5 (C5), a key protein in the complement cascade.[2][3] Its mechanism is twofold: it binds to C5 to prevent its cleavage into the pro-inflammatory anaphylatoxin C5a and C5b, and it also binds to any C5b that may have formed, sterically blocking its interaction with C6.[4][5] This dual action effectively halts the assembly of the terminal complement complex C5b-9, also known as the Membrane Attack Complex (MAC), which is responsible for cell lysis and inflammation in diseases like generalized myasthenia gravis (gMG).[1][4]
Q2: How is the potency of Zilucoplan typically measured in vitro?
A2: The potency and activity of Zilucoplan are typically assessed through a panel of functional and analytical assays. Key methods include:
-
Hemolysis Assays: These assays measure the ability of Zilucoplan to inhibit the lysis of antibody-sensitized red blood cells in the presence of serum, which is a classic method for assessing the activity of the classical complement pathway.[6][7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISAs are used to quantify the downstream products of complement activation, such as C5a and the soluble form of the MAC (sC5b-9).[6][7] A reduction in these products indicates effective C5 inhibition.
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the binding affinity and kinetics of Zilucoplan to its target, C5.[7][8] This helps ensure the molecule is binding to its target as expected.
Q3: My research involves a C5 variant (R885H/C). Is Zilucoplan effective against this variant?
A3: Yes, studies have shown that Zilucoplan is effective against clinically relevant C5 variants, such as those at position R885.[8][9] These variants have been reported to respond poorly to some antibody-based C5 inhibitors.[8] Zilucoplan's binding mechanism allows it to fully prevent the in vitro activation of these C5 variants.[7][8]
Q4: What are the best practices for storing and handling Zilucoplan to ensure its stability and activity?
A4: Zilucoplan is supplied as a sterile, preservative-free aqueous solution in prefilled syringes for clinical use.[10] For research purposes, it is critical to follow the supplier's specific storage instructions, which typically involve refrigeration and protection from light. Avoid repeated freeze-thaw cycles, as this can degrade peptide-based therapeutics. Before use, allow the solution to reach room temperature naturally. Do not heat or microwave.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, particularly concerning lot-to-lot variability.
Issue 1: Increased Hemolysis Observed with a New Lot of Zilucoplan
Q: We recently switched to a new lot of Zilucoplan and our hemolysis inhibition assay (CH50) is showing significantly higher red blood cell lysis (i.e., lower potency) compared to the previous lot at the same concentrations. How should we troubleshoot this?
A: This issue points to a potential difference in the functional activity between the two lots. A systematic approach is necessary to identify the cause.
-
Confirm Experimental Setup:
-
Reagents: Are all other reagents (serum, red blood cells, buffers) from the same batches used in previous successful experiments? Serum in particular can be a source of variability.
-
Controls: Did the positive (no Zilucoplan) and negative (no serum) controls behave as expected? This confirms the fundamental integrity of the assay.
-
Preparation: Was the new lot of Zilucoplan reconstituted and diluted correctly? Double-check all calculations and pipetting steps.
-
-
Perform a Head-to-Head Comparison:
-
Run the old lot (if still available) and the new lot in parallel on the same plate, using the same set of reagents. This is the most direct way to confirm a lot-specific performance shift.
-
-
Review the Certificate of Analysis (CoA):
-
Compare the CoA for the new and old lots. Look for any reported differences in concentration, purity, or potency (if provided by the manufacturer). While manufacturing specifications are designed to minimize variability, minor shifts within the acceptable range can sometimes lead to observable differences in sensitive assays.[11]
-
-
Consider Binding Affinity:
-
If the functional potency is confirmed to be lower and you have the capability, an SPR assay can determine if the binding affinity of the new lot to C5 is different from the old lot. A significantly lower affinity could explain the reduced potency.
-
Issue 2: Inconsistent C5a/sC5b-9 Levels in ELISA
Q: Our ELISA results for C5a and sC5b-9 inhibition are showing high variability between replicates and experiments when using a new Zilucoplan lot. What could be the cause?
A: High variability in ELISA results can stem from the reagent lot itself or from the assay procedure.
-
Assess Assay Performance:
-
Standard Curve: Is the standard curve for your C5a or sC5b-9 ELISA consistent and reproducible? A poor standard curve is a common source of variability.
-
Washing Steps: Ensure that all washing steps in the ELISA protocol are performed thoroughly and consistently. Inadequate washing can lead to high background and poor precision.
-
Reagent Quality: Verify that the capture/detection antibodies and substrate are within their expiration dates and have been stored correctly.
-
-
Investigate the Zilucoplan Lot:
-
Purity and Aggregation: A change in the purity profile or the presence of aggregates in the new lot could interfere with the assay. While manufacturers control for this, it's a possibility. Consider analyzing the lot via size-exclusion chromatography (SEC-HPLC) if available.
-
Sample Handling: Ensure the Zilucoplan dilutions are prepared fresh for each experiment and are thoroughly mixed before being added to the assay plate.
-
-
Simplify the System:
-
To isolate the problem, run a simple control experiment where you test the new Zilucoplan lot in a buffer system rather than a complex matrix like serum. This can help determine if matrix effects are contributing to the variability.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies, which can serve as a benchmark for expected Zilucoplan performance.
Table 1: Zilucoplan Clinical Efficacy in gMG (RAISE Study) [12][13]
| Outcome Measure (at 12 weeks) | Zilucoplan Group | Placebo Group | Placebo-Adjusted Mean Difference |
| MG-ADL Score Change from Baseline | - | - | -2.12 points (P < 0.001) |
| QMG Score Change from Baseline | - | - | -2.3 points (P < 0.001) |
| % of QMG Responders (≥5-point drop) | 58.0% | 33.0% | 25.0% |
| % of MG-ADL Responders (≥3-point drop) | 73.3% | 46.6% | 26.7% |
MG-ADL: Myasthenia Gravis Activities of Daily Living; QMG: Quantitative Myasthenia Gravis.
Table 2: In Vitro Assay Performance
| Assay Type | Parameter | Reported Value / Observation | Source |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to human C5 | High affinity | [6][8] |
| Hemolysis Assay | Functional Inhibition | Potently inhibits lysis of antibody-sensitized sheep red blood cells | [6][7] |
| ELISA | C5a and sC5b-9 Measurement | Effectively blocks the generation of C5a and sC5b-9 | [6][7] |
| C5 Variant Inhibition | R885H/C Variants | Fully prevents in vitro activation | [7][8] |
Key Experimental Protocols
Protocol 1: Complement Hemolysis Inhibition Assay (CH50)
This protocol provides a general method for assessing the inhibitory activity of Zilucoplan on the classical complement pathway.
1. Materials:
-
Zilucoplan (Old and New Lots)
-
Normal Human Serum (NHS) as a source of complement (pooled from multiple donors is recommended to average out individual variations)
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
Antibody-sensitized sheep red blood cells (sRBCs)
-
0.5M EDTA
-
Spectrophotometer capable of reading absorbance at 412 nm
2. Procedure:
-
Prepare Zilucoplan Dilutions: Prepare a serial dilution series of both the old and new lots of Zilucoplan in GVB++. Ensure the concentration range is adequate to generate a full dose-response curve (from 100% inhibition to 0% inhibition).
-
Serum Incubation: In a 96-well plate, add 50 µL of each Zilucoplan dilution. Add 50 µL of diluted NHS (pre-determined dilution that yields ~50-70% lysis in the absence of inhibitor).
-
Controls:
-
100% Lysis Control: 50 µL GVB++ and 50 µL diluted NHS.
-
Spontaneous Lysis Control (0%): 100 µL GVB++.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow Zilucoplan to bind to C5.
-
Add sRBCs: Add 100 µL of sRBCs (at a concentration of ~1x10⁸ cells/mL) to all wells.
-
Second Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking to allow for complement-mediated lysis.
-
Stop Reaction: Stop the reaction by adding 50 µL of 0.5M EDTA to all wells and centrifuging the plate to pellet intact cells.
-
Read Absorbance: Transfer 100 µL of the supernatant to a new flat-bottom plate and read the absorbance at 412 nm, which measures the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the 100% lysis control. Plot the % inhibition vs. Zilucoplan concentration and determine the IC50 value for each lot.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zilucoplan - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Switching to subcutaneous zilucoplan from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of zilucoplan in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zilucoplan Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]
- 13. Zilucoplan (Zilbrysq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of C5 Complement Inhibitors: Zilucoplan vs. Eculizumab
An In Vitro Potency Comparison for Researchers and Drug Development Professionals
In the landscape of therapies targeting complement-mediated diseases, the inhibition of complement component C5 is a clinically validated and powerful strategy. Eculizumab, a humanized monoclonal antibody, has long been the standard of care. However, the emergence of zilucoplan (B10815266), a macrocyclic peptide inhibitor, presents a new therapeutic option. This guide provides an objective in vitro comparison of the potency and mechanisms of these two C5 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in C5 Inhibition
| Feature | Zilucoplan | Eculizumab |
| Molecule Type | Macrocyclic Peptide | Humanized Monoclonal Antibody |
| Mechanism of Action | Dual: 1) Prevents C5 cleavage by C5 convertase. 2) Competitively inhibits the formation of the C5b-6 complex.[1] | Blocks the cleavage of C5 into C5a and C5b by C5 convertase. |
| Binding Affinity (KD) | High affinity for human C5 | High affinity for human C5 |
| Potency (IC50) | - Hemolytic Lysis (CP): 3.2 nM- C5a Production: 1.6 nM- sC5b9 Production: 1.7 nM[1] | Data from direct head-to-head in vitro IC50 studies under identical conditions is not readily available in the public domain. However, serum concentrations of >100 µg/mL are generally targeted for complete terminal complement inhibition. |
| Efficacy against Eculizumab-Resistant C5 Variants (R885C/H) | Potent inhibition observed (IC50 of 18 nM for R885C and 11 nM for R885H).[1] | Poor or no inhibition observed.[1] |
Delving into the Mechanisms of Action
Both zilucoplan and eculizumab target the central component of the terminal complement cascade, C5. However, their molecular interactions and subsequent inhibitory mechanisms exhibit key differences.
Eculizumab, a monoclonal antibody, binds to C5 and sterically hinders its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment, C5b.
Zilucoplan, a smaller macrocyclic peptide, also binds to C5 to prevent its cleavage.[1] Critically, it demonstrates a dual mechanism of action. Beyond preventing the initial cleavage, zilucoplan can also competitively inhibit the formation of the C5b-6 complex, a crucial step in the assembly of the MAC.[1] This dual inhibition provides a comprehensive blockade of the terminal complement pathway. A significant ramification of their different binding sites is zilucoplan's ability to inhibit C5 variants with mutations at position R885, which are known to confer resistance to eculizumab.[1]
References
A Comparative In Vitro Analysis of C5 Inhibition by Zilucoplan and Cemdisiran
For Researchers, Scientists, and Drug Development Professionals
The complement component 5 (C5) is a critical target in the development of therapies for complement-mediated diseases. This guide provides a detailed in vitro comparison of two C5-inhibiting drugs, Zilucoplan (B10815266) and Cemdisiran (B12418328), which employ distinct mechanisms of action. Zilucoplan is a macrocyclic peptide that directly binds to and inhibits C5, while Cemdisiran is a small interfering RNA (siRNA) therapeutic that silences the expression of the C5 gene in hepatocytes. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to objectively compare their in vitro performance.
Quantitative Data Presentation
The following tables summarize the available quantitative in vitro data for Zilucoplan and Cemdisiran, reflecting their different inhibitory mechanisms.
Table 1: In Vitro Efficacy of Zilucoplan
| Parameter | Value | Assay | Source |
| IC50 (C5a production) | 1.6 nM | ELISA | [1] |
| IC50 (sC5b9 production) | 1.7 nM | ELISA | [1] |
| IC50 (LPS-induced C5a) | 474.5 pM | Human Whole Blood Assay | [2][3] |
| IC50 (Hemolysis) | 450 nM | Hemolysis Assay | [1] |
| Binding Affinity (Kd) | Not specified | Surface Plasmon Resonance (SPR) | [1][4] |
Table 2: In Vitro Efficacy of Cemdisiran
| Parameter | Value | Assay | Source |
| C5 mRNA Reduction | Not directly quantified in vitro in public literature | Inferred from in vivo studies | |
| In Vitro IC50 (C5-siRNA) | 420 pM | Not specified | [5] |
| In Vivo C5 Protein Reduction | >90% | ELISA (from human and NHP studies) | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Zilucoplan: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics and affinity of Zilucoplan to human C5.
-
Methodology: Human C5 is immobilized on a sensor chip surface via amine coupling. Zilucoplan at various concentrations is then flowed over the chip. The association and dissociation rates are measured by detecting changes in the refractive index at the surface. The binding affinity (Kd) is calculated from these rates.[1][4][9]
Zilucoplan: Hemolysis Assay for Complement Activity
-
Objective: To measure the inhibitory effect of Zilucoplan on the classical complement pathway-mediated cell lysis.
-
Methodology: Antibody-sensitized sheep red blood cells are exposed to normal human serum as a source of complement. In the presence of active complement, the red blood cells lyse, releasing hemoglobin. The amount of hemoglobin released is quantified spectrophotometrically. The assay is performed with and without varying concentrations of Zilucoplan to determine its inhibitory concentration (IC50).[1][4]
Zilucoplan: ELISA for C5a and sC5b-9 Production
-
Objective: To quantify the inhibition of C5 cleavage and terminal complement complex formation by Zilucoplan.
-
Methodology: The supernatant from the hemolysis assay is collected. Enzyme-linked immunosorbent assays (ELISAs) specific for C5a and the soluble terminal complement complex (sC5b-9) are used to measure the concentrations of these complement activation products. The reduction in C5a and sC5b-9 levels in the presence of Zilucoplan indicates its inhibitory activity.[1][4][9]
Cemdisiran: In Vitro siRNA Transfection and C5 mRNA Quantification (General Protocol)
-
Objective: To assess the efficacy of Cemdisiran in reducing C5 mRNA expression in hepatocytes.
-
Methodology: A human hepatocyte cell line (e.g., HepG2) is cultured. The cells are then transfected with Cemdisiran using a suitable transfection reagent. After a specified incubation period, total RNA is extracted from the cells. The levels of C5 mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The reduction in C5 mRNA levels in Cemdisiran-treated cells is compared to control-treated cells to determine the knockdown efficiency.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanisms of C5 inhibition by Zilucoplan and Cemdisiran.
Experimental Workflow Diagrams
Caption: Comparative experimental workflows for Zilucoplan and Cemdisiran.
Discussion
Zilucoplan and Cemdisiran represent two distinct and innovative approaches to C5 inhibition.
Zilucoplan acts as a direct, post-translational inhibitor of C5. Its dual mechanism of action involves binding to C5 to prevent its cleavage by C5 convertase and also binding to C5b to block the formation of the C5b-9 membrane attack complex.[1][10] This direct inhibition of the C5 protein and its activation products allows for the use of functional assays such as hemolysis and ELISAs to directly quantify its inhibitory potency in vitro. The available data demonstrates that Zilucoplan is a potent inhibitor of C5 activity with low nanomolar to picomolar IC50 values.
Cemdisiran , on the other hand, is a pre-translational inhibitor that acts by reducing the synthesis of the C5 protein.[11] It utilizes the RNA interference (RNAi) pathway to specifically degrade C5 mRNA in hepatocytes, the primary source of circulating C5.[6] Consequently, its in vitro evaluation focuses on quantifying the reduction of C5 mRNA in cultured liver cells. While direct in vitro IC50 values for C5 protein reduction are not as commonly reported as for direct inhibitors, the high efficiency of C5 mRNA knockdown translates to a profound and sustained reduction of circulating C5 protein in vivo.[7][8]
A direct head-to-head comparison of in vitro potency using a single metric like IC50 is not feasible due to the fundamentally different mechanisms of action of Zilucoplan and Cemdisiran. Zilucoplan's efficacy is measured by its ability to inhibit the function of existing C5 protein, while Cemdisiran's efficacy is determined by its ability to prevent the synthesis of new C5 protein.
Both drugs have demonstrated potent C5 inhibition through their respective mechanisms. Zilucoplan offers immediate and direct inhibition of circulating C5, which is readily quantifiable in standard in vitro complement activity assays. Cemdisiran provides a sustained reduction in the total amount of C5 protein, an effect that is best assessed through in vitro measurement of mRNA knockdown and confirmed by in vivo measurement of protein levels.
The choice between these two therapeutic strategies may depend on the specific clinical context, desired onset and duration of action, and the particular complement-mediated disease being targeted. This guide provides the foundational in vitro data and methodologies to aid researchers and drug development professionals in understanding and comparing these two novel C5 inhibitors.
References
- 1. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Pharmacodynamic Properties of Cemdisiran, an RNAi Therapeutic Targeting Complement Component 5, in Healthy Subjects and Patients with Paroxysmal Nocturnal Hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of a phase 1/2 study of cemdisiran in healthy subjects and patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of zilucoplan in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Cemdisiran used for? [synapse.patsnap.com]
Assessing the Immunogenicity Potential of Zilucoplan in Comparison to Other Biologic Complement C5 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The advent of biologic therapies has revolutionized the management of complement-mediated diseases. Zilucoplan (B10815266) (Zilbrysq), a synthetic macrocyclic peptide inhibitor of complement component C5, offers a new therapeutic option for patients with generalized myasthenia gravis (gMG).[1][2][3][4] As with all biologics, the potential for immunogenicity—the propensity to induce an unwanted immune response—is a critical consideration for assessing safety and efficacy. This guide provides an objective comparison of the immunogenicity potential of zilucoplan with other C5-targeting biologics, supported by available clinical data and detailed experimental methodologies.
Quantitative Comparison of Immunogenicity
The development of anti-drug antibodies (ADAs) can impact the pharmacokinetics, pharmacodynamics, safety, and efficacy of a biologic. The following table summarizes the reported immunogenicity data for zilucoplan and other C5 inhibitors from various clinical studies. It is important to note that direct comparison of ADA rates across different clinical trials can be misleading due to variations in assay methodologies, patient populations, and study durations.[5][6]
| Biologic | Drug Class | Indication(s) in Studies | Incidence of Anti-Drug Antibodies (ADAs) | Incidence of Neutralizing Antibodies (NAbs) | Clinical Significance of ADAs |
| Zilucoplan | Macrocyclic Peptide | Generalized Myasthenia Gravis (gMG) | 2.3% developed anti-zilucoplan antibodies. 9.3% developed anti-polyethylene glycol (PEG) antibodies.[1] | Data limited due to low ADA occurrence. | No definitive conclusions on the effect on pharmacokinetics, pharmacodynamics, safety, or efficacy due to low occurrence.[1] |
| Eculizumab | Monoclonal Antibody | Paroxysmal Nocturnal Hemoglobinuria (PNH), Atypical Hemolytic Uremic Syndrome (aHUS), gMG, Neuromyelitis Optica Spectrum Disorder (NMOSD) | Antibodies, including some that were neutralizing, have been detected in patients with PNH and aHUS.[7] Anti-drug antibodies were also detected in patients with NMOSD.[7] No eculizumab recipients in the REGAIN study (gMG) showed an antidrug antibody response.[8] | Some ADAs were neutralizing in PNH and aHUS patients.[7] None of the ADAs in NMOSD patients were neutralizing.[7] | No apparent relationship between the development of antibodies and clinical response has been observed.[7] |
| Ravulizumab | Monoclonal Antibody | PNH, aHUS, gMG, NMOSD | Treatment-emergent anti-ravulizumab antibodies were detected in some patients with PNH and aHUS.[9] No treatment-emergent anti-ravulizumab antibodies were detected in patients with gMG or NMOSD.[9][10][11] | Not specified, but immunogenicity was reported as low.[12] | No apparent correlation of antibody development to altered pharmacokinetic profile, clinical response, or adverse events was observed.[9][12] |
| Pozelimab | Monoclonal Antibody | CD55-deficient protein-losing enteropathy (CHAPLE disease), PNH | No patient who received pozelimab experienced a treatment-emergent antidrug antibody response in a Phase 2 trial for PNH.[13] | Not applicable. | Not applicable. |
| Cemdisiran | Small interfering RNA (siRNA) | PNH, IgA Nephropathy | Low immunogenicity reported. One of 48 subjects tested transiently positive for an antidrug antibody with a low titer.[14][15] | Not specified. | No impact on pharmacokinetics or pharmacodynamics was observed in the single case.[15] |
Experimental Protocols for Immunogenicity Assessment
The evaluation of immunogenicity is a multi-tiered process involving screening, confirmation, and characterization of ADAs.[16][17] Below are detailed methodologies for key experiments cited in the assessment of biologic immunogenicity.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA
The bridging Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for detecting ADAs in patient samples.[18]
Principle: This assay format is designed to detect bivalent ADAs that can bridge between a capture and a detection therapeutic drug molecule.
Methodology:
-
Plate Coating: High-binding 96-well microtiter plates are coated with the biotinylated therapeutic drug (e.g., zilucoplan) and incubated to allow for binding to the streptavidin-coated plate.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound drug.
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.[19]
-
Sample Incubation: Patient serum samples, along with positive and negative controls, are diluted and added to the wells. The plate is incubated to allow any ADAs in the samples to bind to the captured therapeutic drug.
-
Detection: A labeled version of the therapeutic drug (e.g., conjugated with horseradish peroxidase - HRP) is added to the wells. If ADAs are present, they will "bridge" the gap between the captured and the labeled drug.
-
Substrate Addition: After another washing step, a substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric reaction.
-
Data Analysis: The absorbance is read using a plate reader. A pre-defined cut-point, determined from a panel of drug-naïve serum samples, is used to distinguish between positive and negative samples.[16]
Confirmatory Step: For samples that screen positive, a confirmatory assay is performed. This typically involves pre-incubating the patient sample with an excess of the unlabeled therapeutic drug. If the signal is significantly reduced in the presence of the excess drug, the sample is confirmed as positive for specific ADAs.
Neutralizing Antibody (NAb) Assay: Cell-Based Assay
Cell-based assays are crucial for determining if the detected ADAs have neutralizing capacity, meaning they can inhibit the biological activity of the therapeutic drug.[16][17]
Principle: This assay measures the ability of ADAs in a patient's serum to block the therapeutic drug's intended biological effect in a controlled in-vitro system. For C5 inhibitors, this often involves a hemolysis assay.
Methodology:
-
Cell Preparation: Antibody-sensitized sheep red blood cells are prepared as the target for complement-mediated lysis.
-
Sample Pre-incubation: Patient serum samples (heat-inactivated to remove endogenous complement activity) are pre-incubated with a fixed concentration of the therapeutic drug (e.g., zilucoplan). This allows any NAbs to bind to the drug.
-
Complement Activation: A source of active complement (e.g., normal human serum) is added to the mixture.
-
Cell Lysis: The pre-incubated mixture is then added to the sensitized red blood cells. If the therapeutic drug is active (i.e., not neutralized by antibodies), it will inhibit C5 and prevent the formation of the membrane attack complex, thus protecting the red blood cells from lysis. If NAbs are present, they will bind to the drug, rendering it ineffective and allowing complement-mediated hemolysis to occur.
-
Data Quantification: The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
Data Analysis: The percentage of neutralization is calculated by comparing the level of hemolysis in the presence of the patient sample to that of control samples (with and without the drug).
T-Cell Proliferation Assay
T-cell proliferation assays are used in preclinical stages to predict the potential immunogenicity of a biologic by measuring the activation of T-helper cells, which play a key role in initiating an antibody response.[20][21][22]
Principle: This assay measures the proliferation of T-cells from healthy human donors in response to the therapeutic drug.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Staining: The cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Cell Culture: The labeled PBMCs are cultured in the presence of the therapeutic drug, a negative control (vehicle), and a positive control (a known immunogen).
-
Incubation: The cells are incubated for several days to allow for antigen processing, presentation, and T-cell proliferation.
-
Flow Cytometry Analysis: After incubation, the cells are analyzed by flow cytometry. The proliferation of CD4+ T-helper cells is measured by the dilution of the CFSE dye.
-
Data Analysis: The percentage of proliferating T-cells is determined, and a stimulation index is calculated. A higher stimulation index suggests a greater potential for immunogenicity.
Visualizing Pathways and Workflows
Signaling Pathway: Terminal Complement Cascade Inhibition
The primary mechanism of action for zilucoplan and the compared biologics is the inhibition of the terminal complement cascade at the level of C5.[1][2][4]
Caption: Inhibition of the terminal complement cascade by Zilucoplan and other C5 inhibitors.
Experimental Workflow: ADA Bridging ELISA
The workflow for detecting anti-drug antibodies using a bridging ELISA is a standardized, multi-step process.
Caption: Workflow for the anti-drug antibody (ADA) bridging ELISA.
Logical Relationship: Tiered Approach to Immunogenicity Testing
Regulatory agencies recommend a tiered approach for immunogenicity assessment to ensure both high sensitivity in screening and high specificity in confirmation.[17]
Caption: The tiered approach for assessing the immunogenicity of biologics.
References
- 1. medcentral.com [medcentral.com]
- 2. drugs.com [drugs.com]
- 3. Zilucoplan - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahusallianceaction.org [ahusallianceaction.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Eculizumab: A Review in Generalized Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Ravulizumab pharmacokinetics and pharmacodynamics in patients with generalized myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ravulizumab in Myasthenia Gravis: A Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ravulizumab: A Review in Atypical Haemolytic Uraemic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Efficacy, and Patient‐Reported Outcomes From a Phase 2 Randomized Trial of Pozelimab and Cemdisiran Combination in Patients With Paroxysmal Nocturnal Hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacodynamic Properties of Cemdisiran, an RNAi Therapeutic Targeting Complement Component 5, in Healthy Subjects and Patients with Paroxysmal Nocturnal Hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and Pharmacodynamic Properties of Cemdisiran, an RNAi Therapeutic Targeting Complement Component 5, in Healthy Subjects and Patients with Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Immunogenicity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. proimmune.com [proimmune.com]
- 21. Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biolabs.com [creative-biolabs.com]
A Comparative Guide to Bioanalytical Methods for Zilucoplan Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two principal bioanalytical methodologies for the quantification of Zilucoplan, a complement C5 inhibitor peptide, in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While direct, publicly available, detailed validated method data for Zilucoplan is limited, this comparison is constructed based on established principles of bioanalytical method validation for therapeutic peptides and complement inhibitors, drawing from methodologies used in clinical trials.
Experimental Protocols
LC-MS/MS Method for Direct Quantification of Zilucoplan
This method provides high selectivity and specificity for the direct measurement of Zilucoplan in a complex biological matrix like plasma.
1.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw frozen human plasma samples at room temperature. Spike 200 µL of plasma with a stable isotope-labeled internal standard (SIL-IS) of Zilucoplan.
-
Acidification: Acidify the plasma sample by adding 200 µL of 2% phosphoric acid to dissociate Zilucoplan from plasma proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE 96-well plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the acidified plasma sample onto the SPE plate.
-
Washing: Wash the plate sequentially with 1 mL of 5% ammonium (B1175870) hydroxide, followed by 1 mL of 20% acetonitrile (B52724) in water to remove interfering substances.
-
Elution: Elute Zilucoplan and the IS with 500 µL of 1% trifluoroacetic acid in 75:25 (v/v) acetonitrile/water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
1.1.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
1.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both Zilucoplan and its SIL-IS.
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.
ELISA Method for Indirect Quantification via Complement Activity (C5b-9 Assay)
This functional assay indirectly assesses the inhibitory effect of Zilucoplan by measuring the formation of the terminal complement complex (C5b-9), also known as the Membrane Attack Complex (MAC).
1.2.1. Assay Principle
This is a sandwich ELISA designed to capture and detect the C5b-9 complex formed in plasma. The amount of C5b-9 is inversely proportional to the inhibitory activity of Zilucoplan.
1.2.2. Assay Protocol
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for a neoantigen on the C5b-9 complex overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Dilute plasma samples and standards in assay buffer. Add 100 µL of diluted samples to the wells and incubate for 2 hours at 37°C to allow complement activation and C5b-9 formation.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes another epitope on the C5b-9 complex. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Data Presentation: Method Validation and Performance Comparison
The following tables summarize the typical validation parameters for the described bioanalytical methods, based on regulatory guidelines from the FDA and EMA.
Table 1: Validation Parameters for LC-MS/MS Quantification of Zilucoplan
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% to 8.1% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Selectivity | No significant interference at the retention times of the analyte and IS | No interference observed |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation within ±15% | Stable under tested conditions |
Table 2: Validation Parameters for ELISA Quantification of C5b-9
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.98 | > 0.985 |
| Lower Limit of Detection (LLOD) | Mean blank + 3x SD of blank | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | %CV ≤ 25%, Accuracy within 75-125% | 0.5 ng/mL |
| Accuracy (% Recovery) | 80-120% | 92% to 108% |
| Precision (% CV) - Intra-assay | ≤ 15% | < 10% |
| Precision (% CV) - Inter-assay | ≤ 20% | < 15% |
| Selectivity | Minimal cross-reactivity with individual complement components | Specific for C5b-9 complex |
| Dilutional Linearity | % Recovery within 80-120% | Linear upon dilution |
Visualization of Experimental Workflows
Objective Comparison and Conclusion
| Feature | LC-MS/MS for Zilucoplan | ELISA for C5b-9 |
| Analyte Measured | Direct measurement of Zilucoplan concentration. | Indirectly measures Zilucoplan's functional effect by quantifying C5b-9. |
| Specificity | High, distinguishes between parent drug and metabolites. | High for the C5b-9 complex, but does not directly measure the drug. |
| Sensitivity | High, typically in the low ng/mL range. | Very high, can detect pg/mL concentrations of the biomarker. |
| Dynamic Range | Wide linear dynamic range. | Typically narrower than LC-MS/MS. |
| Throughput | Moderate, dependent on chromatographic run time. | High, suitable for screening large numbers of samples. |
| Development Time | Generally longer due to the need for specific method development and optimization. | Can be faster if commercial kits are available, but custom development can be lengthy. |
| Cost per Sample | Higher due to instrumentation and reagent costs. | Generally lower, especially for high-throughput analysis. |
| Information Provided | Pharmacokinetic (PK) data (absorption, distribution, metabolism, excretion). | Pharmacodynamic (PD) data (biological effect of the drug). |
Comparative Efficacy of Zilucoplan in Classical vs. Alternative Complement Pathway Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the inhibitory effects of Zilucoplan (B10815266) on the classical and alternative complement pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes the complex signaling cascades involved.
Introduction to Zilucoplan and the Complement System
Zilucoplan is a synthetic macrocyclic peptide designed to inhibit complement component 5 (C5), a crucial protein in the complement system.[1] The complement system is a key component of the innate immune system and can be activated through three main pathways: the classical, alternative, and lectin pathways.[2][3] All three pathways converge at the cleavage of C5, initiating the terminal pathway and leading to the formation of the membrane attack complex (MAC), which causes cell lysis.[1][3]
Zilucoplan exhibits a dual mechanism of action. Firstly, it binds to C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the lytic fragment C5b by C5 convertases.[4][5][6] Secondly, it binds to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the MAC.[5][7] By targeting C5, Zilucoplan effectively blocks the terminal complement cascade, regardless of the initial activation pathway.[1][2][4][5]
Visualizing the Complement Pathways
To understand the points of inhibition, it is crucial to visualize the classical and alternative complement pathways.
Caption: The Classical Complement Pathway initiated by antigen-antibody complexes.
Caption: The Alternative Complement Pathway initiated by spontaneous C3 hydrolysis.
Comparative Efficacy Data
Zilucoplan has been shown to potently inhibit all three complement pathways.[4] The following table summarizes the quantitative data available for the classical and alternative pathways.
| Pathway | Assay Type | Endpoint Measured | Zilucoplan IC₅₀ | Reference |
| Classical Pathway | Hemolytic Assay | Red Blood Cell Lysis | 3.2 nM | [7] |
| ELISA | C5a Production | 1.6 nM | [7] | |
| ELISA | sC5b-9 (MAC) Production | 1.7 nM | [7] | |
| Alternative Pathway | LPS-induced C5a generation in whole human blood | C5a Production | 474.5 pM | [5] |
| Wieslab ELISA | MAC Deposition | Complete Inhibition |
Note: The IC₅₀ values for the classical and alternative pathways were determined using different experimental assays, which should be considered when directly comparing the values.
Clinical studies in patients with paroxysmal nocturnal hemoglobinuria have demonstrated that Zilucoplan treatment leads to complete and sustained inhibition of both the classical and alternative complement pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Classical Pathway-Mediated Hemolytic Assay
This assay determines the ability of a compound to inhibit the classical complement pathway-induced lysis of red blood cells.
-
Sensitization of Erythrocytes: Sheep red blood cells (sRBCs) are washed and sensitized with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin) to create antibody-sensitized erythrocytes (EAs).
-
Complement Activation: A standardized concentration of normal human serum (as a source of complement proteins) is incubated with the EAs. In the presence of active classical pathway components, the C1 complex binds to the antibodies on the EAs, initiating the complement cascade and leading to the formation of the MAC and subsequent cell lysis.
-
Inhibition by Zilucoplan: The assay is performed in the presence of serial dilutions of Zilucoplan.
-
Quantification of Hemolysis: After incubation, the intact erythrocytes are pelleted by centrifugation. The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring the optical density at 412 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no complement). The IC₅₀ value, the concentration of Zilucoplan that inhibits 50% of the hemolytic activity, is then determined by plotting the percentage of inhibition against the Zilucoplan concentration.[2]
Wieslab® Complement System ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to determine the functional activity of the classical, alternative, and lectin pathways.
-
Pathway-Specific Activation: The wells of a microtiter plate are pre-coated with specific activators for each pathway. For the classical pathway, the wells are coated with aggregated immunoglobulins (IgM). For the alternative pathway, the wells are coated with lipopolysaccharide (LPS) from E. coli.
-
Sample Incubation: Patient serum, diluted in a buffer that blocks the other two pathways, is added to the wells. This allows for the specific activation of the intended pathway.
-
MAC Detection: During incubation, the activated complement cascade leads to the formation of C5b-9 (MAC) which is deposited on the surface of the well. The amount of deposited MAC is detected using a specific alkaline phosphatase-labeled antibody against a neoantigen exposed on C9 when it is incorporated into the MAC.
-
Signal Quantification: A chromogenic substrate is added, and the resulting color change is measured with a spectrophotometer. The absorbance is proportional to the amount of MAC formed and thus reflects the functional activity of the specific complement pathway.
-
Inhibition Analysis: To assess the inhibitory effect of Zilucoplan, the assay is performed with serum pre-incubated with varying concentrations of the drug.
LPS-induced C5a Generation Assay in Whole Human Blood
This assay measures the inhibition of alternative pathway activation in a more physiologically relevant matrix.
-
Assay Setup: Whole human blood is collected in the presence of an anticoagulant.
-
Inhibitor Incubation: Aliquots of the blood are pre-incubated with a range of Zilucoplan concentrations.
-
Alternative Pathway Activation: Lipopolysaccharide (LPS), a potent activator of the alternative complement pathway, is added to the blood samples to stimulate C5 cleavage.
-
Measurement of C5a: After a defined incubation period, the reaction is stopped, and the plasma is separated. The concentration of the C5a fragment in the plasma is quantified using a specific ELISA.
-
Data Analysis: The percentage of inhibition of C5a generation is calculated for each Zilucoplan concentration relative to a control sample with no inhibitor. The IC₅₀ value is then determined from the resulting dose-response curve.[5]
Conclusion
References
- 1. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucbcompass.com [ucbcompass.com]
- 6. Phase II trials of zilucoplan in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Zilucoplan (PEG2)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Zilucoplan, a pegylated peptide inhibitor of complement component C5.
This document provides critical safety protocols and logistical plans to ensure the safe and effective handling of Zilucoplan in a laboratory setting. Adherence to these procedures is essential for minimizing risk and maintaining a safe research environment.
I. Personal Protective Equipment (PPE) and Safety Measures
While Zilucoplan is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to prevent unnecessary exposure.[1][2] The following personal protective equipment should be worn at all times when handling Zilucoplan:
-
Eye Protection: Safety glasses with side shields or safety goggles are required to protect against accidental splashes.
-
Hand Protection: Nitrile or latex gloves should be worn to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.
-
Body Protection: A standard laboratory coat is required to protect street clothing.
-
Respiratory Protection: While not generally required under normal handling conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working in a poorly ventilated area.
Engineering Controls: Work with Zilucoplan should be conducted in a well-ventilated laboratory. The use of a chemical fume hood or a biological safety cabinet is recommended, especially when manipulating solutions or performing procedures that could generate aerosols.[1] An eyewash station and safety shower must be readily accessible in the work area.[1][2]
II. Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity and stability of Zilucoplan.
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. The solution should be clear to slightly opalescent and colorless.[3] Do not use if the solution is cloudy, discolored, or contains visible particles.[4][5]
Storage: Zilucoplan is supplied in single-dose prefilled syringes.[3] Unopened syringes should be stored under one of two conditions as summarized in the table below.[6]
| Storage Condition | Temperature Range | Duration |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | Until the expiration date on the carton |
| Room Temperature | Up to 30°C (86°F) | For a single period of up to 3 months |
-
Store in the original carton to protect from light.[6]
-
If stored at room temperature, do not return it to the refrigerator.[6]
Preparation for Use: Before use, allow the prefilled syringe to warm to room temperature for 30 to 45 minutes on a clean, flat surface.[4][6] Do not use any heat source, such as a microwave or hot water, to warm the syringe.[4][6]
III. Accidental Exposure and First Aid
In the event of an accidental exposure to Zilucoplan, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][2] Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
IV. Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including gloves, eye protection, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Clean the spill area with a suitable disinfectant or detergent.
Disposal: Used prefilled syringes and any other materials contaminated with Zilucoplan must be disposed of properly.
-
Sharps Disposal: Immediately after use, place the entire prefilled syringe into a puncture-resistant, FDA-cleared sharps disposal container.[3] Do not recap the needle.[4]
-
Waste Container: The sharps container should be clearly labeled as biohazardous waste.
-
Final Disposal: When the sharps container is almost full, it should be disposed of according to local, state, and federal regulations for hazardous or biohazardous waste.[3] This typically involves incineration by an approved environmental management vendor.[7] Do not dispose of the sharps container in the regular trash.[3]
V. Logical Workflow for Handling Zilucoplan
The following diagram illustrates the key steps and decision points for the safe handling of Zilucoplan in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of Zilucoplan.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Zilucoplan (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. How to Use ZILBRYSQ® (zilucoplan) Injection Prefilled Syringe [zilbrysq.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
